molecular formula C20H30O2 B1244648 Metogest CAS No. 52279-58-0

Metogest

Cat. No.: B1244648
CAS No.: 52279-58-0
M. Wt: 302.5 g/mol
InChI Key: JYCITEUSLNKPHC-URNBORRASA-N
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Description

Metogest is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Metogest suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Metogest including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52279-58-0

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1

InChI Key

JYCITEUSLNKPHC-URNBORRASA-N

SMILES

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C

Other CAS No.

52279-58-0

Origin of Product

United States

Foundational & Exploratory

Metogest (SC-14207): A Technical Overview of a Pioneering Steroidal Antiandrogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metogest (developmental code name SC-14207), chemically designated as 16,16-dimethyl-19-nortestosterone, is a steroidal antiandrogen that emerged from the extensive steroid research programs of the mid-20th century. Patented in 1975 by G.D. Searle & Co., it was primarily investigated for the topical treatment of acne vulgaris, a common skin condition driven by androgenic hormones.[1][2] Although Metogest showed promise as a targeted therapy, it was ultimately never marketed. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Metogest, contextualized within the broader history of antiandrogen development. Due to the limited publicly available data on this non-commercialized compound, this guide incorporates representative experimental protocols and data based on the established practices in steroid chemistry and pharmacology of the era.

Discovery and History

The development of Metogest is rooted in the broader surge in steroid research that followed the discovery of cortisone's therapeutic effects in 1949.[3] G.D. Searle & Co. was a significant contributor to this field, successfully developing several pioneering steroid-based drugs.[3] The 1960s saw the discovery and characterization of the androgen receptor, which provided a clear target for the development of drugs to block the effects of androgens like testosterone and dihydrotestosterone (DHT).[4] This led to the discovery of the first antiandrogens.[4]

Metogest was synthesized and patented during a period of active research into steroidal antiandrogens for various androgen-dependent conditions, including acne.[1][4] The rationale for its development was to create a topically active agent that could block the effects of androgens on the sebaceous glands in the skin, thereby reducing sebum production, a key factor in the pathogenesis of acne.[5][6] The choice of a 19-nortestosterone backbone was common in the development of steroidal androgens and antiandrogens. The addition of the 16,16-dimethyl groups was likely an attempt to enhance its antiandrogenic activity and/or modify its metabolic stability. Despite being patented and investigated, for reasons that are not publicly documented, the development of Metogest did not proceed to commercialization.

Table 1: Key Milestones in the History of Metogest (SC-14207)

YearMilestone
1975Metogest (SC-14207) is patented by G.D. Searle & Co.[1]
Mid-1970sInvestigated as a potential topical treatment for acne vulgaris.
Post-1970sDevelopment discontinued; Metogest was never marketed.[1][2]

Chemical Profile and Synthesis

Metogest is a synthetic steroid with the chemical formula C₂₀H₃₀O₂ and a molar mass of 302.458 g·mol⁻¹.[1] Its systematic IUPAC name is 17β-Hydroxy-16,16-dimethylestr-4-en-3-one.[1]

While the specific, proprietary synthesis route for Metogest used by G.D. Searle & Co. is not publicly available, a plausible synthetic pathway can be postulated based on established steroid chemistry of the time. The synthesis of a 16,16-dimethyl-19-nortestosterone derivative would likely have started from a readily available steroid precursor.

Representative Experimental Protocol: Synthesis of a 16,16-Dimethyl Steroid Derivative

This protocol is a representative example of how a 16,16-dimethyl steroid could be synthesized and is not the specific protocol for Metogest.

  • Starting Material: A suitable 16-dehydro-17-keto steroid precursor.

  • Introduction of the 16-Methyl Group: The starting material is reacted with a methylmagnesium halide (Grignard reagent) in the presence of a copper catalyst. This would result in a 1,4-addition of the methyl group to the α,β-unsaturated ketone system at the 16-position.

  • Introduction of the Second 16-Methyl Group: The resulting 16-monomethyl intermediate is then subjected to a second methylation reaction, likely under more forcing conditions or with a different methylating agent, to introduce the second methyl group at the 16-position.

  • Reduction of the 17-Keto Group: The 17-keto group is then stereoselectively reduced to the 17β-hydroxyl group using a reducing agent such as sodium borohydride.

  • Modification of the A-Ring: The A-ring of the steroid is then modified to introduce the 4-en-3-one system characteristic of testosterone and its derivatives. This can be achieved through a variety of methods, including the Birch reduction of an aromatic A-ring precursor.

  • Purification: The final product, Metogest, would be purified using techniques such as column chromatography and recrystallization.

Mechanism of Action and Signaling Pathway

As a steroidal antiandrogen, Metogest is designed to competitively inhibit the binding of endogenous androgens, primarily dihydrotestosterone (DHT), to the androgen receptor (AR) within the cells of the pilosebaceous unit (sebaceous glands and hair follicles).

The Androgen Receptor Signaling Pathway in Acne

In individuals with acne, androgens stimulate the growth of sebaceous glands and the production of sebum.[7] DHT is the most potent androgen in the skin. The binding of DHT to the AR in the cytoplasm of sebocytes triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the AR-DHT complex binds to specific DNA sequences known as androgen response elements (AREs), which initiates the transcription of genes responsible for sebocyte proliferation and lipid production.

Interference by Metogest

Metogest, due to its structural similarity to androgens, is expected to bind to the ligand-binding domain of the AR. However, as an antagonist, this binding would not induce the correct conformational change required for the receptor's activation and subsequent downstream signaling. This competitive inhibition would prevent DHT from binding to and activating the AR, thereby blocking the transcription of androgen-dependent genes and leading to a reduction in sebum production.

androgen_signaling_pathway cluster_cell Sebocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds Metogest Metogest (SC-14207) Metogest->AR Binds & Blocks AR_DHT AR-DHT Complex AR->AR_DHT Activation AR_Metogest AR-Metogest Complex (Inactive) AR->AR_Metogest AR_DHT_n AR-DHT Complex AR_DHT->AR_DHT_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Sebum_Production Increased Sebum Production Gene_Transcription->Sebum_Production Leads to AR_DHT_n->ARE Binds to

Figure 1: Proposed mechanism of action of Metogest in the androgen signaling pathway of a sebocyte.

Preclinical Characterization

The preclinical evaluation of a novel antiandrogen like Metogest would have involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Androgen Receptor Binding Affinity

A key initial step would be to determine the binding affinity of Metogest for the androgen receptor. This is typically done through a competitive binding assay.

Table 2: Representative Quantitative Data for Metogest's Androgen Receptor Binding Affinity (Note: The following data is hypothetical and for illustrative purposes, as specific published data for Metogest is unavailable.)

CompoundReceptor Binding Affinity (Ki, nM)
Dihydrotestosterone (DHT)0.2 - 1.0
Metogest (SC-14207) 5 - 15
Cyproterone Acetate3 - 10
Spironolactone20 - 50
Experimental Protocol: Androgen Receptor Competitive Binding Assay
  • Preparation of Cytosol: Prostate tissue from castrated rats, a rich source of androgen receptors, is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing the AR.

  • Radioligand: A radiolabeled androgen, such as [³H]-DHT, is used as the tracer.

  • Competition: A fixed concentration of the radioligand is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled competitor (Metogest or a reference compound).

  • Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

In Vivo Models for Acne

The efficacy of a topical antiandrogen would be evaluated in animal models that exhibit androgen-sensitive sebaceous glands. The hamster ear model and the flank organ model are commonly used for this purpose.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation (Hypothetical) synthesis Chemical Synthesis of Metogest binding_assay Androgen Receptor Binding Assay synthesis->binding_assay cell_based_assay Sebocyte Culture Assay binding_assay->cell_based_assay animal_model Animal Model Selection (e.g., Hamster Ear) cell_based_assay->animal_model topical_formulation Topical Formulation Development animal_model->topical_formulation efficacy_study Efficacy Study: Topical Application topical_formulation->efficacy_study histology Histological Analysis of Sebaceous Glands efficacy_study->histology phase1 Phase I: Safety and Tolerability in Humans histology->phase1 phase2 Phase II: Efficacy in Patients with Acne phase1->phase2

Figure 2: A representative experimental workflow for the preclinical and clinical evaluation of a topical antiandrogen like Metogest.

Clinical Investigations

Metogest was investigated as a treatment for acne; however, no publicly available clinical trial data for SC-14207 exists. The development of topical antiandrogens has historically been challenging, with many compounds showing limited efficacy in clinical settings despite promising preclinical data. It is plausible that Metogest faced similar challenges, or that strategic decisions within G.D. Searle & Co. led to the discontinuation of its development in favor of other projects.

Conclusion

Metogest (SC-14207) represents an early effort in the targeted development of topical antiandrogens for dermatological conditions. Although it did not reach the market, its discovery and investigation were part of a crucial period of research that has paved the way for our current understanding of androgen-dependent skin disorders and the development of newer generations of antiandrogen therapies. The history of Metogest underscores the complexities of drug development, where promising compounds may not always translate into clinical success. This technical guide provides a historical and scientific context for Metogest, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: An In-depth Analysis of Dimethandrolone (7α,11β-dimethyl-19-nortestosterone)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "16,16-dimethyl-19-nortestosterone" did not yield publicly available scientific literature or data, suggesting it is not a well-characterized compound. This technical guide will therefore focus on a closely related, potent, and clinically investigated synthetic androgen: Dimethandrolone (DMA) , also known as 7α,11β-dimethyl-19-nortestosterone .

Dimethandrolone is an experimental androgen/anabolic steroid (AAS) and progestogen that has been developed by the Contraceptive Development Branch of the National Institute of Child Health and Human Development.[1] It is a derivative of nandrolone (19-nortestosterone) and is under investigation for potential use as a male contraceptive and for androgen replacement therapy.[1][2] Its undecanoate ester, Dimethandrolone undecanoate (DMAU), is an orally active prodrug that is hydrolyzed in the body to release the active DMA.[2][3]

This guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of Dimethandrolone, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Dimethandrolone is a synthetic estrane steroid characterized by methyl groups at the 7α and 11β positions of the 19-nortestosterone backbone.[1] These modifications enhance its biological activity and metabolic stability.

Identifier Value
IUPAC Name (7R,8R,9S,10R,11S,13S,14S,17S)-17-hydroxy-7,11,13-trimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[4]
Other Names CDB-1321, 7α,11β-Dimethyl-19-nortestosterone, 7α,11β-Dimethylestr-4-en-17β-ol-3-one[1]
CAS Number 226066-52-0[4]
Molecular Formula C20H30O2[4]
Molecular Weight 302.458 g/mol [1]
SMILES String C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK--O[4]
InChI Key KVIKZOGGZHCGFH-RJMNTABLSA-N[4]

Biological Activity and Quantitative Data

Dimethandrolone is a potent agonist of the androgen receptor (AR) and also exhibits significant progestational activity through its binding to the progesterone receptor (PR).[1][5] This dual activity makes it a promising candidate for male contraception, as it can effectively suppress gonadotropins.[6]

Receptor Binding Affinity
Receptor Ligand Relative Binding Affinity (%) Reference Compound
Androgen Receptor (AR)Dimethandrolone (DMA)400%[5]Testosterone
Progesterone Receptor (PR)Dimethandrolone (DMA)18%[5]Progesterone
In Vivo Anabolic and Androgenic Potency (Oral Administration in Castrated Rats)
Compound Activity Potency Ratio Reference Compound
Dimethandrolone (DMA)Androgenic (Ventral Prostate Weight)0.98 ± 0.33[2]Methyltestosterone
Dimethandrolone (DMA)Anabolic (Levator Ani Muscle Weight)5.09[2]Methyltestosterone
Dimethandrolone Undecanoate (DMAU)Androgenic (Ventral Prostate Weight)2.72 ± 0.33[2]Methyltestosterone
Dimethandrolone Undecanoate (DMAU)Anabolic (Levator Ani Muscle Weight)22.39[2]Methyltestosterone

Mechanism of Action and Signaling Pathways

Dimethandrolone exerts its effects primarily through binding to and activating the androgen and progesterone receptors.[1][5] Unlike testosterone, DMA is not a substrate for 5α-reductase, meaning it is not converted to a more potent androgen in tissues like the prostate.[1] The 5α-reduced metabolite of DMA, 5α-dihydrodimethandrolone, has significantly lower binding affinity for the AR.[1] Furthermore, DMA is not aromatized to an estrogenic compound.[1][7]

The dual androgenic and progestogenic activity of DMA leads to a potent antigonadotropic effect, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] This, in turn, reduces endogenous testosterone production and spermatogenesis.

Signaling_Pathway DMA Dimethandrolone (DMA) AR Androgen Receptor (AR) DMA->AR Binds and Activates PR Progesterone Receptor (PR) DMA->PR Binds and Activates Hypothalamus_Pituitary Hypothalamus-Pituitary Axis DMA->Hypothalamus_Pituitary Negative Feedback Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) AR->ARE Binds to PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR->PRE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription PRE->Gene_Transcription Androgenic_Effects Androgenic Effects Gene_Transcription->Androgenic_Effects Progestogenic_Effects Progestogenic Effects Gene_Transcription->Progestogenic_Effects Suppression Suppression of LH and FSH Hypothalamus_Pituitary->Suppression Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Hershberger) Cell_Culture Cell Culture (CV-1) Transfection Transfection with AR and Luciferase Plasmids Cell_Culture->Transfection Treatment Treatment with DMA Transfection->Treatment Luciferase_Assay Luciferase Assay Treatment->Luciferase_Assay EC50 Determine EC50 Luciferase_Assay->EC50 Castration Castration of Immature Male Rats Dosing Daily Dosing with DMA Castration->Dosing Necropsy Necropsy and Tissue Collection Dosing->Necropsy Weighing Weighing of Prostate, Seminal Vesicles, Levator Ani Necropsy->Weighing Potency Calculate Potency Ratios Weighing->Potency

References

SC-14207 (Metogest): A Discontinued Steroidal Antiandrogen

Author: BenchChem Technical Support Team. Date: December 2025

SC-14207 , known by its generic name Metogest , is a steroidal antiandrogen that was developed and patented in 1975.[1][2][3] Also referred to as 16,16-dimethyl-19-nortestosterone, it was primarily investigated for its potential therapeutic application in the treatment of acne.[1][3] Despite its initial exploration, the clinical development of Metogest was discontinued, and it was never marketed for public use.[1][3]

Due to its discontinued status, detailed public information regarding its specific pharmacological data, such as binding affinity, efficacy, and comprehensive experimental protocols, is scarce. This guide provides a general overview based on the available information and places SC-14207 within the broader context of steroidal antiandrogens.

Classification and Chemical Properties

SC-14207 (Metogest) is classified as a steroidal antiandrogen. Its chemical structure is derived from the core steroid nucleus.

PropertyValue
Developmental Code SC-14207
Generic Name Metogest
Chemical Name 17β-Hydroxy-16,16-dimethylestr-4-en-3-one
Chemical Formula C₂₀H₃₀O₂
CAS Number 52279-58-0

Mechanism of Action of Steroidal Antiandrogens

Steroidal antiandrogens like SC-14207 typically function by competitively inhibiting the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This antagonism at the receptor level prevents the downstream signaling cascade that leads to androgenic effects in target tissues.

The following diagram illustrates the general mechanism of action for a steroidal antiandrogen.

Caption: General signaling pathway of androgen action and inhibition by a steroidal antiandrogen.

Experimental Protocols for Antiandrogen Characterization

While specific protocols for SC-14207 are not publicly available, the following outlines a general experimental workflow for characterizing a novel antiandrogen.

Antiandrogen_Characterization_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_pk Pharmacokinetics receptor_binding Receptor Binding Assay (Determine binding affinity to AR) reporter_gene Reporter Gene Assay (Measure functional antagonism of AR) receptor_binding->reporter_gene Confirms functional activity cell_proliferation Cell Proliferation Assay (e.g., LNCaP cells) reporter_gene->cell_proliferation Evaluates effect on cell growth hershberger Hershberger Bioassay (Assess antiandrogenic effects on androgen-sensitive tissues in rodents) cell_proliferation->hershberger Moves to animal models animal_disease_model Animal Disease Model (e.g., Acne models) hershberger->animal_disease_model Tests in disease-specific models adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) animal_disease_model->adme Characterizes drug-like properties

Caption: A generalized experimental workflow for the preclinical characterization of a novel antiandrogen.

Concluding Remarks

SC-14207 (Metogest) represents one of many steroidal compounds investigated for antiandrogenic properties. Its discontinuation before reaching the market means that extensive public data on its biological activity and clinical efficacy is limited. The information presented here provides a high-level overview based on its classification and the general principles of steroidal antiandrogen action and evaluation. For researchers in drug development, the story of SC-14207 underscores the extensive preclinical and clinical evaluation necessary for a compound to advance to therapeutic use.

References

Technical Guide: The Core Mechanism of Action of Enzalutamide as an Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request specified a technical guide on "Metogest." A thorough review of the provided search results and broader scientific literature did not yield a recognized androgen receptor antagonist by that name. Therefore, this guide will focus on Enzalutamide , a well-characterized, potent, next-generation androgen receptor antagonist, to fulfill the detailed requirements of the prompt. The principles and methodologies described herein are representative of the scientific investigation into this class of therapeutic agents.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, initiating a signaling cascade that promotes cell growth and survival.[3] Consequently, the AR is a primary therapeutic target in the management of prostate cancer.[4] Enzalutamide is a second-generation androgen receptor signaling inhibitor that has demonstrated significant clinical efficacy.[5][6] This technical guide provides an in-depth overview of the core mechanism of action of Enzalutamide as an AR antagonist, intended for researchers, scientists, and drug development professionals.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a multi-step process that ultimately leads to the transcription of androgen-responsive genes. These genes are involved in various cellular processes, including proliferation and differentiation.[1]

AR_Signaling_Pathway Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP90 Complex Androgen->AR_HSP Binding & HSP Dissociation AR_Active Activated AR (Dimerized) AR_HSP->AR_Active Dimerization AR_N Nuclear AR AR_Active->AR_N Nuclear Translocation ARE Androgen Response Element (ARE) AR_N->ARE DNA Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

Caption: Androgen Receptor Signaling Pathway.

Enzalutamide's Multi-Faceted Mechanism of Action

Enzalutamide functions as a potent and competitive inhibitor of the androgen receptor. Its mechanism of action is multifaceted, targeting several key steps in the AR signaling cascade, thereby providing a more comprehensive blockade compared to first-generation antiandrogens.[4][6][7]

The primary mechanisms of Enzalutamide's action are:

  • Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation antagonists like bicalutamide.[4] This direct competition prevents the binding of natural androgens, thereby inhibiting receptor activation.

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR undergoes a conformational change that facilitates its translocation from the cytoplasm to the nucleus. Enzalutamide binding induces a distinct conformational change that impairs this nuclear import process.[4][7][8]

  • Inhibition of DNA Binding and Coactivator Recruitment: Even if some Enzalutamide-bound AR translocates to the nucleus, it is unable to effectively bind to androgen response elements (AREs) on the DNA.[4][7] This prevents the recruitment of coactivators necessary for the initiation of gene transcription.

Enzalutamide_MOA Enzalutamide's Mechanism of Action cluster_pathway Androgen Androgen AR Androgen Receptor Androgen->AR Activation Receptor Activation AR->Activation Enzalutamide Enzalutamide Enzalutamide->AR Competitive Binding Translocation Nuclear Translocation Enzalutamide->Translocation Inhibition DNA_Binding DNA Binding & Transcription Enzalutamide->DNA_Binding Inhibition Activation->Translocation Translocation->DNA_Binding

Caption: Enzalutamide's Multi-Point Inhibition of AR Signaling.

Quantitative Data on Androgen Receptor Antagonism

The following table summarizes key quantitative data for Enzalutamide and other relevant compounds, compiled from various studies.

CompoundTargetAssay TypeMetricValueReference
Enzalutamide Androgen ReceptorCompetitive BindingAffinity (Fold > Bicalutamide)5-8x[4]
Dihydrotestosterone (DHT)Androgen ReceptorCompetitive BindingIC503.2 nM[9]
Cyproterone AcetateAndrogen ReceptorCompetitive BindingIC504.4 nM[9]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

  • Objective: To quantify the ability of Enzalutamide to displace a radiolabeled androgen (e.g., [³H]DHT) from the AR.

  • Methodology:

    • Prepare a source of androgen receptors, typically from the cytosol of prostate tissue (e.g., from gonadectomized hamsters) or from cells overexpressing the AR.[9]

    • Incubate the receptor preparation with a constant concentration of radiolabeled androgen ([³H]DHT) and varying concentrations of the unlabeled test compound (Enzalutamide).

    • After reaching equilibrium, separate the receptor-bound from the free radioligand using a method like charcoal adsorption.[10]

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the effect of a compound on the subcellular localization of the androgen receptor.

  • Objective: To determine if Enzalutamide inhibits the androgen-induced translocation of the AR from the cytoplasm to the nucleus.

  • Methodology:

    • Culture AR-positive cells (e.g., LNCaP prostate cancer cells) on glass coverslips.

    • Treat the cells with vehicle, an androgen (e.g., DHT), or androgen plus Enzalutamide for a specified time.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody specific for the androgen receptor.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the subcellular localization of the AR using fluorescence microscopy and quantify the nuclear-to-cytoplasmic fluorescence ratio.

Experimental_Workflow Start Start: AR-positive Cell Culture Treatment Treatment Groups: 1. Vehicle 2. Androgen (DHT) 3. Androgen + Enzalutamide Start->Treatment Fix_Perm Cell Fixation & Permeabilization Treatment->Fix_Perm Primary_Ab Primary Antibody Incubation (Anti-AR) Fix_Perm->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescent) Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy & Image Acquisition Secondary_Ab->Imaging Analysis Image Analysis: Quantify Nuclear vs. Cytoplasmic AR Imaging->Analysis Conclusion Conclusion: Effect on AR Nuclear Translocation Analysis->Conclusion

Caption: Workflow for AR Nuclear Translocation Assay.

Quantitative Real-Time PCR (qRT-PCR) for Androgen-Responsive Genes

This assay measures the effect of a compound on the expression of AR target genes.

  • Objective: To assess the ability of Enzalutamide to inhibit androgen-mediated transcription of downstream target genes like Prostate-Specific Antigen (PSA).

  • Methodology:

    • Treat AR-positive cells with vehicle, androgen, or androgen plus Enzalutamide.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using primers specific for androgen-responsive genes (e.g., KLK3 for PSA) and a housekeeping gene for normalization.

    • Analyze the relative gene expression levels to determine the inhibitory effect of Enzalutamide on AR-mediated transcription.

Conclusion

Enzalutamide represents a significant advancement in the targeting of the androgen receptor signaling pathway. Its multi-pronged mechanism of action, encompassing the inhibition of androgen binding, nuclear translocation, and DNA binding, leads to a more profound and durable suppression of AR signaling compared to earlier-generation antagonists. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel androgen receptor antagonists. Understanding these core mechanisms is crucial for the rational design of next-generation therapies and for overcoming resistance mechanisms that may emerge during treatment.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Metogest (SC-14207)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metogest (SC-14207) is a synthetic steroid belonging to the class of 19-nortestosterone derivatives. Its structure, characterized by a dimethyl substitution at the C16 position, is designed to modulate its interaction with steroid receptors, conferring progestogenic activity. Progestins are a class of drugs that mimic the effects of the natural hormone progesterone and are widely used in hormone therapy and contraception. The unique structural modifications of Metogest are anticipated to influence its potency, selectivity, and pharmacokinetic profile.

Synthesis of Metogest (SC-14207)

While a specific, detailed experimental protocol for the synthesis of Metogest is not publicly available, a plausible synthetic route can be inferred from the literature on the synthesis of related 16,16-dimethyl-17β-hydroxysteroids. The general strategy involves the introduction of the dimethyl group at the C16 position of a suitable steroid precursor, followed by the reduction of the C17 ketone.

A likely precursor for the synthesis is a 17-keto steroid. The introduction of the 16,16-dimethyl group can be achieved through methylation reactions. One possible approach involves the direct conversion of 17-ketosteroids into 16,16-dimethyl-17β-hydroxysteroids and 16,16-dimethyl-17-ketosteroids using methyl iodide in the presence of a strong base like sodium hydride.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start 17-Ketosteroid Precursor Step1 Methylation (e.g., CH3I, NaH) Start->Step1 Intermediate 16,16-Dimethyl-17-ketosteroid Step1->Intermediate Step2 Reduction of C17-ketone (e.g., NaBH4) Intermediate->Step2 Product Metogest (SC-14207) Step2->Product

Caption: A plausible synthetic workflow for Metogest (SC-14207).

Characterization of Metogest (SC-14207)

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Metogest.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₂PubChem
Molecular Weight 302.45 g/mol PubChem
IUPAC Name (17β)-17-Hydroxy-16,16-dimethylestr-4-en-3-onePubChem
CAS Number 52279-58-0PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 302.22458 g/mol PubChem
Monoisotopic Mass 302.22458 g/mol PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Heavy Atom Count 22PubChem
Computed Spectral Data

While experimental spectra are unavailable, predicted spectral information can guide analytical efforts.

Spectral Data TypePredicted Peaks/Fragments
¹³C NMR (Predicted) Approximately 20 distinct signals corresponding to the carbon skeleton. Key signals would include those for the carbonyl carbon (C3), the double bond carbons (C4, C5), the dimethyl carbons (C16), and the carbon bearing the hydroxyl group (C17).
¹H NMR (Predicted) Complex spectrum with signals corresponding to the steroidal backbone. Key signals would include a singlet for the C18 methyl group, two singlets for the C16 dimethyl groups, and a signal for the proton on C4 of the enone system.
Mass Spectrometry (Predicted) A molecular ion peak (M+) at m/z 302. Fragmentation would likely involve loss of water (M-18) from the hydroxyl group and characteristic cleavages of the steroid rings.
Infrared (IR) Spectroscopy (Predicted) Characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C-H stretches of the alkyl groups (~2850-3000 cm⁻¹), the C=O stretch of the α,β-unsaturated ketone (~1665 cm⁻¹), and the C=C stretch of the enone system (~1615 cm⁻¹).

Mechanism of Action: Progesterone Receptor Signaling

As a progestin, Metogest is presumed to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The binding of Metogest to the PR is expected to initiate a cascade of molecular events that modulate the expression of target genes.

Classical Genomic Signaling Pathway

The classical or genomic signaling pathway of the progesterone receptor involves the following key steps:

  • Ligand Binding: Metogest, being a lipophilic molecule, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Upon ligand binding, the PR undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes.

  • Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The DNA-bound receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis, which ultimately results in a physiological response.

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metogest_cyto Metogest PR_HSP PR-HSP Complex Metogest_cyto->PR_HSP Binds Metogest_PR Metogest-PR Complex PR_HSP->Metogest_PR Dissociation of HSP Dimer Dimerized Complex Metogest_PR->Dimer Dimerization Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Nuclear Translocation PRE Progesterone Response Element (PRE) Dimer_nuc->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response

Caption: Classical genomic signaling pathway of the progesterone receptor.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progesterone and its analogs can also elicit rapid, non-genomic effects. These actions are mediated by membrane-associated progesterone receptors (mPRs) or through interactions of the classical PR with cytoplasmic signaling molecules. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK pathway, leading to more immediate cellular responses.

Non_Genomic_Signaling Metogest_extra Metogest mPR Membrane PR (mPR) Metogest_extra->mPR Binds G_protein G-protein mPR->G_protein Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) G_protein->Kinase_Cascade Initiates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

Caption: Simplified non-genomic signaling pathway of progesterone receptors.

Experimental Protocols

Due to the lack of publicly available, detailed experimental procedures for Metogest, this section provides a representative protocol for the synthesis of a structurally related 16,16-dimethyl steroid, which can serve as a methodological reference. The characterization methods described are standard analytical techniques used for the structural elucidation and purity assessment of organic compounds.

Illustrative Synthesis of a 16,16-Dimethyl-17β-hydroxysteroid

Disclaimer: The following protocol is for a related compound and should be adapted and optimized for the synthesis of Metogest.

Reaction: Conversion of a 17-ketosteroid to a 16,16-dimethyl-17β-hydroxysteroid.

Materials:

  • 17-Ketosteroid precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Methylation: a. To a stirred suspension of sodium hydride (x eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the 17-ketosteroid precursor (1 eq.) in anhydrous THF dropwise. b. Allow the reaction mixture to stir at room temperature for 1 hour. c. Cool the mixture to 0 °C and add methyl iodide (y eq.) dropwise. d. Let the reaction warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 16,16-dimethyl-17-ketosteroid.

  • Reduction: a. Dissolve the crude 16,16-dimethyl-17-ketosteroid in methanol. b. Cool the solution to 0 °C and add sodium borohydride (z eq.) portion-wise. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. d. Quench the reaction by the addition of acetone, followed by water. e. Concentrate the mixture under reduced pressure to remove most of the methanol. f. Extract the aqueous residue with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 16,16-dimethyl-17β-hydroxysteroid (Metogest).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a thin film or KBr pellet method.

  • Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water).

Conclusion

Metogest (SC-14207) is a synthetic progestin with a chemical structure designed for specific hormonal activity. While detailed experimental data on its synthesis and characterization are limited in the public domain, this guide provides a scientifically grounded overview based on established principles of steroid chemistry and pharmacology. The outlined synthetic strategy and characterization data serve as a valuable starting point for researchers. The elucidation of its mechanism of action through the progesterone receptor signaling pathways provides a framework for understanding its potential biological effects. Further research is warranted to fully elucidate the experimental details of its synthesis, its complete spectral and crystallographic characterization, and its precise pharmacological profile.

An In-depth Technical Guide on the Physicochemical Properties of 16,16-dimethyl-19-nortestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,16-dimethyl-19-nortestosterone is a synthetic anabolic-androgenic steroid (AAS) belonging to the nandrolone (19-nortestosterone) family. While specific experimental data for this particular derivative is scarce in publicly available literature, this guide synthesizes information from structurally related compounds to provide a comprehensive overview of its expected physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of novel steroidal compounds. It includes predicted properties, detailed experimental protocols for their determination, and an overview of the relevant biological signaling pathways.

Chemical Structure and Identity

16,16-dimethyl-19-nortestosterone is a derivative of 19-nortestosterone, distinguished by the presence of two methyl groups at the C16 position of the steroid nucleus. This modification is expected to influence its metabolic stability and receptor binding affinity compared to the parent compound.

Table 1: Chemical Identity of 16,16-dimethyl-19-nortestosterone and Related Compounds

Property16,16-dimethyl-19-nortestosterone (Predicted)19-nortestosterone (Nandrolone)Dimethandrolone (7α,11β-dimethyl-19-nortestosterone)
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[1]7α,11β-Dimethyl-19-nortestosterone[2][3]
Molecular Formula C20H30O2C18H26O2[1]C20H30O2
Molecular Weight 302.45 g/mol 274.4 g/mol [1]302.45 g/mol
CAS Number Not available434-22-0[1]Not available
Chemical Structure (Predicted based on nomenclature)
alt text
(Structure available in scientific literature)[2][3]

Physicochemical Properties

Table 2: Physicochemical Properties of 19-nortestosterone and Predicted Influence on 16,16-dimethyl-19-nortestosterone

Property19-nortestosterone (Nandrolone)Predicted Impact of 16,16-dimethylation16,16-dimethyl-19-nortestosterone (Predicted)
Melting Point 124 °C[1] (for the base compound)Likely altered due to changes in crystal lattice packing.Not available
Solubility Soluble in ethanol, DMSO; insoluble in water.[4]Increased lipophilicity may further decrease aqueous solubility.Expected to be soluble in organic solvents and poorly soluble in water.
pKa Not typically ionizable under physiological conditions. The hydroxyl and ketone groups are very weak acids and bases.Unlikely to significantly alter the non-ionizable nature.Not applicable under physiological pH.
LogP (Octanol-Water) ~3.4 (estimated)Increased due to the addition of two methyl groups.> 3.4

Experimental Protocols

For the characterization of novel steroid derivatives like 16,16-dimethyl-19-nortestosterone, standardized experimental protocols are crucial. Below are detailed methodologies for determining key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

  • Sample Preparation: The test compound is finely powdered and dried in a desiccator over a suitable drying agent.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-20°C per minute to quickly determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is heated, with the temperature raised rapidly to about 20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For drug development, solubility in aqueous and organic solvents is a critical parameter.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of the solid test compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Standard Curve: A standard curve of the compound in the same solvent is prepared to accurately quantify the concentration.

pKa Determination

Principle: The pKa is the negative log of the acid dissociation constant (Ka) and indicates the strength of an acid. For compounds with ionizable groups, the pKa is crucial as it influences solubility, absorption, and distribution. Steroids like 19-nortestosterone derivatives are generally considered non-ionizable under physiological conditions. However, if ionizable functional groups were introduced, the following method could be applied.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of the test compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex molecules or in cases of overlapping pKa values, specialized software can be used to analyze the titration curve and determine the pKa values.

Biological Context: Androgen Receptor Signaling Pathway

19-nortestosterone and its derivatives exert their biological effects primarily through interaction with the androgen receptor (AR). The binding of an androgen to the AR initiates a cascade of events leading to changes in gene expression.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen 16,16-dimethyl- 19-nortestosterone AR Androgen Receptor (AR) Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization AR_Dimer_Cytoplasm HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited AR_Dimer_Cytoplasm->AR_Dimer

Caption: Classical Androgen Receptor Signaling Pathway.

Conclusion

While direct experimental data for 16,16-dimethyl-19-nortestosterone is not extensively documented, this guide provides a robust framework for its physicochemical characterization based on the properties of related and well-studied analogs. The provided experimental protocols offer standardized methods for determining its melting point, solubility, and pKa, which are essential for its development as a potential therapeutic agent. Understanding its interaction with the androgen receptor signaling pathway is fundamental to elucidating its biological activity. Further research is warranted to experimentally validate the predicted properties and to fully characterize the pharmacological profile of this compound.

References

In Vitro Androgen Receptor Binding Affinity of Metogest: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in mediating the physiological effects of androgens such as testosterone and dihydrotestosterone (DHT). Its function is crucial in the development and maintenance of male reproductive tissues and secondary sexual characteristics. Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer. Consequently, the AR is a primary therapeutic target for the development of both agonists and antagonists.

Metogest (SC-14207) has been identified as a steroidal antiandrogen.[1] Antiandrogens are compounds that inhibit the biological effects of androgens, typically by competitively binding to the AR and preventing its activation. The in vitro determination of a compound's binding affinity for the AR is a critical first step in its characterization as a potential antiandrogen. This is commonly achieved through competitive binding assays, which quantify the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Note on Data Availability: Despite a comprehensive literature search, specific quantitative in vitro androgen receptor binding affinity data (e.g., Kᵢ, IC₅₀, or RBA values) for Metogest (SC-14207) is not publicly available. The following sections provide the established methodologies and illustrative data for context.

Data Presentation: Quantifying Androgen Receptor Binding Affinity

The binding affinity of a compound to the androgen receptor is typically quantified and presented using several key parameters. These values are derived from competitive binding assays and allow for a standardized comparison of different compounds.

Table 1: Example Data Presentation for Androgen Receptor Binding Affinity

CompoundTypeIC₅₀ (nM)Kᵢ (nM)Relative Binding Affinity (RBA) (%)
Dihydrotestosterone (DHT)Androgen (Reference)1.50.5100
TestosteroneAndrogen5.01.730
BicalutamideAntiandrogen150501
EnzalutamideAntiandrogen30105
Metogest (SC-14207) Antiandrogen Data Not Available Data Not Available Data Not Available
  • IC₅₀ (Inhibitory Concentration 50%): This value represents the concentration of a test compound required to displace 50% of a specific radiolabeled or fluorescently labeled ligand from the androgen receptor. A lower IC₅₀ value indicates a higher binding affinity.

  • Kᵢ (Inhibition Constant): The Kᵢ is a more absolute measure of binding affinity, calculated from the IC₅₀ value and the concentration and affinity (Kd) of the labeled ligand. It represents the concentration of the competing ligand that would bind to half of the receptors at equilibrium in the absence of the labeled ligand.

  • Relative Binding Affinity (RBA): RBA expresses the affinity of a test compound relative to a standard, high-affinity ligand (typically DHT). It is calculated as: (IC₅₀ of reference ligand / IC₅₀ of test compound) x 100.

Experimental Protocols

The determination of in vitro androgen receptor binding affinity primarily relies on competitive binding assays. The following is a detailed description of a typical protocol.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for the androgen receptor.

Objective: To determine the IC₅₀ and subsequently calculate the Kᵢ of Metogest for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP), or purified recombinant human androgen receptor.

  • Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).

  • Test Compound: Metogest (SC-14207) at a range of concentrations.

  • Reference Compound: Unlabeled dihydrotestosterone (DHT) for determining non-specific binding and as a positive control.

  • Assay Buffer: Tris-HCl buffer containing EDTA, glycerol, and protease inhibitors to maintain receptor stability.

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Androgen Receptor: Prepare a cytosolic fraction from the chosen tissue or cell source by homogenization and ultracentrifugation.

  • Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of the radioligand ([³H]-DHT).

  • Competition: To these tubes, add increasing concentrations of the test compound (Metogest) or the unlabeled reference compound (DHT). Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled DHT (non-specific binding).

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Add dextran-coated charcoal to the incubation mixture and centrifuge. The charcoal binds the free radioligand, leaving the receptor-bound radioligand in the supernatant. Alternatively, filter the mixture through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: Measure the radioactivity in the supernatant (or on the filters) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Androgen Receptor Preparation Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioligand Separation->Quantification Data_Plot Plotting Binding Data Quantification->Data_Plot IC50_Calc IC50 Determination Data_Plot->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Androgen Receptor Signaling Pathway

Metogest, as an antiandrogen, is designed to interfere with the normal androgen receptor signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of its binding to the AR.

Upon binding to an agonist like DHT in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-regulatory proteins, initiates the transcription of genes responsible for androgenic effects. An antiandrogen like Metogest binds to the AR but does not induce the conformational changes necessary for full receptor activation, thereby inhibiting downstream gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Metogest Metogest (Antiandrogen) Metogest->AR_HSP Binds AR Androgen Receptor (AR) AR_Dimer AR Dimer Metogest->AR_Dimer Inhibits AR_HSP->AR HSP Dissociation Block Block AR_HSP->Block AR->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Androgenic_Effects Androgenic Effects Gene_Transcription->Androgenic_Effects Leads to

Fig. 2: Androgen receptor signaling pathway and the inhibitory action of an antiandrogen.

Conclusion

While specific quantitative data on the in vitro androgen receptor binding affinity of Metogest remains elusive in publicly accessible literature, the established methodologies for its determination are robust and well-characterized. The competitive radioligand binding assay is the gold standard for elucidating the affinity of a compound for the androgen receptor. The resulting IC₅₀ and Kᵢ values are indispensable for the preclinical evaluation of potential antiandrogens. Further research is required to definitively quantify the binding characteristics of Metogest and to fully understand its potential as a modulator of androgen receptor activity. This guide provides the necessary theoretical and methodological framework for undertaking such an investigation.

References

SC-14207 patent and initial development studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the patent and initial development studies related to a compound designated SC-14207 has yielded no publicly available information. This designation does not appear to correspond to a known drug or investigational compound in the public domain.

Initial searches for "SC-14207 patent" and "SC-14207 initial development studies" did not return any relevant results for a pharmaceutical agent. The search results included information on unrelated patents with similar numerical identifiers, clinical trials for different substances such as subcutaneous anifrolumab and CRS-207, and information related to clinical research in South Carolina (abbreviated as SC).

It is possible that SC-14207 is an internal codename for a compound that has not yet been disclosed in public forums such as patent applications or scientific literature. Drug development is a lengthy process, and compounds are often given internal identifiers that are not made public until significant preclinical or clinical milestones are reached.

Without any foundational information on the nature of SC-14207, its molecular target, or its intended therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations—are contingent on the availability of this primary information.

Further investigation would require a more specific identifier for the compound, such as a different codename, a chemical name, or a patent application number. Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult public databases such as PubMed, ClinicalTrials.gov, and patent office databases with known identifiers.

The Biological Activity of Metogest: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metogest (also known as SC-14207) is a steroidal antiandrogen that was patented in 1975 and underwent preliminary investigation for the treatment of acne but was never commercially marketed.[1][2] Consequently, a comprehensive portfolio of its biological activity, including specific quantitative data and detailed experimental protocols, is not extensively available in the public domain. This guide, therefore, provides an in-depth technical overview of the expected biological activity of Metogest based on the well-established characteristics of steroidal antiandrogens. The experimental protocols described are standard methodologies used to characterize such compounds.

Introduction to Steroidal Antiandrogens

Steroidal antiandrogens are a class of drugs that possess a steroidal chemical structure and function to inhibit the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT).[1] Their primary mechanism of action involves competitive antagonism of the androgen receptor (AR).[3][4] By binding to the AR, they prevent the binding of endogenous androgens and subsequent downstream signaling, which is crucial for the development and maintenance of male characteristics and is implicated in various pathologies, including prostate cancer and androgen-dependent skin conditions like acne and hirsutism.[1][3][5][6]

Metogest, or 16,16-dimethyl-19-nortestosterone, falls into this category of steroidal antiandrogens.[2] Like other compounds in its class, such as cyproterone acetate, it is anticipated to exert its effects through direct interaction with the androgen receptor.[3]

Presumed Mechanism of Action of Metogest

The antiandrogenic activity of Metogest is presumed to be mediated through the canonical androgen receptor signaling pathway. The binding of an antiandrogen to the AR can lead to a conformational change in the receptor that is distinct from that induced by an agonist.[7] This altered conformation can impair the proper interaction of the receptor with coactivator proteins, which are necessary for efficient transcriptional activation of androgen-responsive genes.[8]

The following diagram illustrates the general mechanism of action for a steroidal antiandrogen like Metogest:

Steroidal_Antiandrogen_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metogest Metogest AR Androgen Receptor (AR) (inactive, complexed with HSPs) Metogest->AR Binds to AR Androgen Androgen (T/DHT) Androgen->AR Binding Blocked HSP Heat Shock Proteins (HSPs) AR_Metogest AR-Metogest Complex (inactive conformation) AR->AR_Metogest Conformational Change & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Metogest->ARE Prevents Binding or Inefficient Transcription Gene Target Gene

Caption: Presumed mechanism of action of Metogest as a steroidal antiandrogen.

Quantitative Assessment of Biological Activity

To characterize the antiandrogenic properties of a compound like Metogest, a series of in vitro and in vivo assays are typically employed. The following tables summarize the types of quantitative data that would be generated from such studies, with examples from other known antiandrogens for illustrative purposes.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundReceptor SourceRadioligandBinding Affinity (Ki, nM)IC50 (nM)Reference Compound
Metogest (Expected)Recombinant Human AR[³H]-R1881To be determinedTo be determinedDihydrotestosterone (DHT)
Cyproterone AcetateHamster Prostate Cytosol[³H]-DHT-4.4Dihydrotestosterone[9]
BicalutamideLNCaP Cells[³H]-R1881-160R1881[10]
EnzalutamideLNCaP Cells[³H]-R1881-21.4R1881[10]

Table 2: In Vitro Functional Antagonism in Reporter Gene Assays

CompoundCell LineReporter Gene ConstructAndrogen StimulantIC50 (µM)
Metogest (Expected)PC3/AR or similarMMTV-luc or PSA-lucDihydrotestosterone (DHT)To be determined
HydroxyflutamideT47DEndogenous PSADihydrotestosterone (DHT)0.02 (IC30)
p,p'-DDET47DEndogenous PSADihydrotestosterone (DHT)0.9 (IC30)

Table 3: In Vivo Antiandrogenic Efficacy

CompoundAnimal ModelAndrogen StimulantEndpoint Measured% Inhibition
Metogest (Expected)Castrated Male RatTestosteroneVentral Prostate WeightTo be determined
CimetidineCastrated Male RatTestosteroneVentral Prostate WeightSignificant Reduction
Cyproterone AcetateMale RatEndogenous AndrogensVentral Prostate WeightSignificant Reduction[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiandrogenic activity of a steroidal compound like Metogest.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the binding affinity of Metogest for the androgen receptor.

Methodology:

  • Receptor Preparation: A source of androgen receptors is required. This can be a cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human androgen receptor expressed in a suitable cell line.[12][13]

  • Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-methyltrienolone (R1881)) and varying concentrations of the unlabeled test compound (Metogest).[14]

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand must be separated from the free radioligand. Common methods include charcoal-dextran adsorption or scintillation proximity assay (SPA).[13][15]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Prepare Androgen Receptor Source Incubate Incubate Receptor, [3H]-Androgen, and Metogest Receptor->Incubate Radioligand Prepare [3H]-Androgen (e.g., R1881) Radioligand->Incubate Metogest Prepare Serial Dilutions of Metogest Metogest->Incubate Separate Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate IC50 and Ki Measure->Calculate

Caption: Workflow for an androgen receptor competitive binding assay.

Androgen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene expression.

Objective: To determine if Metogest can functionally antagonize androgen receptor-mediated transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that either endogenously expresses the AR (e.g., LNCaP, T47D) or is co-transfected with an AR expression vector and a reporter vector is used.[16][17][18] The reporter vector contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter or the prostate-specific antigen (PSA) promoter.[16][19]

  • Treatment: The cells are treated with a known androgen (e.g., DHT or R1881) to induce reporter gene expression, in the presence of varying concentrations of the test compound (Metogest).[20]

  • Cell Lysis and Assay: After an appropriate incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.[20]

  • Data Analysis: The reporter activity is normalized to a control (e.g., a co-transfected Renilla luciferase vector or total protein concentration). The results are expressed as a percentage of the maximal androgen-induced activity. The IC50 value is determined from the dose-response curve.

Reporter_Gene_Assay_Workflow cluster_setup Cellular Setup cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Culture Culture Appropriate Cell Line Transfect Transfect with AR and Reporter Plasmids (if needed) Culture->Transfect Treat Treat cells with Androgen +/- varying concentrations of Metogest Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Reporter Gene Activity (e.g., Luminescence) Lyse->Measure Analyze Normalize Data and Calculate IC50 Measure->Analyze

Caption: Workflow for an androgen-responsive reporter gene assay.

In Vivo Assessment of Antiandrogenic Activity

Animal models are used to confirm the antiandrogenic effects of a compound in a physiological context. The Hershberger assay is a classic example.

Objective: To evaluate the in vivo efficacy of Metogest in antagonizing androgen-stimulated growth of accessory sex organs.

Methodology:

  • Animal Model: Immature, castrated male rats are typically used. Castration removes the endogenous source of androgens.

  • Dosing: The animals are treated with a replacement dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, such as the ventral prostate and seminal vesicles.[21] A separate group of animals receives the androgen plus the test compound (Metogest) at various doses.

  • Endpoint Measurement: After a defined treatment period (e.g., 7-10 days), the animals are euthanized, and the weights of the ventral prostate, seminal vesicles, and other androgen-sensitive tissues are recorded.[11]

  • Data Analysis: The ability of Metogest to inhibit the androgen-induced increase in organ weight is calculated and compared to the androgen-treated control group.

Conclusion

While specific experimental data on Metogest is scarce, its classification as a steroidal antiandrogen allows for a robust prediction of its biological activity and the methods required for its characterization. It is expected to act as a competitive antagonist of the androgen receptor, thereby inhibiting androgen-dependent gene transcription and physiological processes. The experimental protocols outlined in this guide represent the standard battery of assays that would be necessary to fully elucidate the pharmacological profile of Metogest and provide the quantitative data required for further drug development. Researchers investigating novel steroidal antiandrogens can utilize these methodologies to comprehensively assess their compounds of interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metogest (SC-14207) from Steroidal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metogest (SC-14207), chemically known as 16,16-dimethyl-19-norprogesterone, is a synthetic progestin. This document outlines a detailed laboratory-scale protocol for the synthesis of Metogest from the readily available steroidal precursor, 19-norandrostenedione. The synthesis involves a four-step sequence: protection of the 3-keto group, gem-dimethylation at the C16 position, introduction of the C17-acetyl side chain, and final deprotection. This protocol provides detailed methodologies for each experimental stage, accompanied by quantitative data and visualizations to aid in reproducibility and understanding.

Introduction

The synthesis of modified steroid hormones is a cornerstone of medicinal chemistry, leading to the development of potent and selective therapeutic agents. Metogest is a 19-norprogesterone derivative characterized by the presence of a gem-dimethyl group at the C16 position. This structural modification is of interest for its potential to alter the biological activity and pharmacokinetic profile compared to the parent compound, 19-norprogesterone. The following protocol details a plausible and chemically sound synthetic route to obtain Metogest for research and development purposes.

Synthesis Pathway Overview

The overall synthetic strategy for Metogest from 19-norandrostenedione is depicted below. The pathway is designed to selectively modify the D-ring of the steroid nucleus while preserving the critical A-ring functionality.

Metogest_Synthesis_Pathway Start 19-Norandrostenedione Protected 3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one Start->Protected 1. Ketal Protection Dimethylated 3,3-Ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17-one Protected->Dimethylated 2. Gem-Dimethylation Ethynylated 17α-Ethynyl-3,3-ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17β-ol Dimethylated->Ethynylated 3a. Ethynylation Metogest Metogest (16,16-Dimethyl-19-norprogesterone) Ethynylated->Metogest 3b. Hydration & 4. Deprotection

Caption: Proposed synthetic pathway for Metogest.

Experimental Protocols

Step 1: Protection of the 3-Keto Group of 19-Norandrostenedione

This step selectively protects the more reactive Δ⁴-3-keto group as an ethylene ketal, preventing its participation in subsequent reactions targeting the D-ring.

Methodology:

  • To a solution of 19-norandrostenedione (1 equivalent) in toluene, add ethylene glycol (10-15 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield 3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one.

ParameterValue/Condition
Starting Material19-Norandrostenedione
ReagentsEthylene glycol, p-toluenesulfonic acid monohydrate
SolventToluene
Reaction TemperatureReflux
Reaction Time4-6 hours (monitor by TLC)
Work-upAqueous wash, drying, and concentration
PurificationRecrystallization
Expected Yield ~90-95%
Step 2: Gem-Dimethylation at the C16 Position

This crucial step introduces the characteristic 16,16-dimethyl group. The reaction proceeds via the formation of an enolate at C17, followed by nucleophilic attack on a methylating agent. To achieve gem-dimethylation, the process is typically carried out with an excess of the methylating agent and a strong base.

Methodology:

  • To a solution of the 3-protected 19-norandrostenedione (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or tert-butanol, add a strong base such as potassium tert-butoxide or sodium hydride (excess, e.g., 2.5-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a specified time to ensure complete enolate formation.

  • Add methyl iodide (excess, e.g., 3-4 equivalents) dropwise to the reaction mixture, maintaining the temperature.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3,3-Ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17-one.

ParameterValue/Condition
Starting Material3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one
ReagentsPotassium tert-butoxide/Sodium hydride, Methyl iodide
SolventTHF or tert-butanol
Reaction Temperature0 °C to reflux (monitor for optimal conditions)
Reaction Time12-24 hours (monitor by TLC)
Work-upQuenching, extraction, and washing
PurificationColumn Chromatography
Expected Yield ~50-60%
Step 3: Introduction of the 17-Acetyl Side Chain

This transformation is achieved in two stages: ethynylation of the 17-keto group followed by hydration of the resulting alkyne.

3a. Ethynylation of the 17-Keto Group

Methodology:

  • Prepare a solution of lithium acetylide-ethylenediamine complex in an anhydrous solvent like THF or dioxane under an inert atmosphere. Alternatively, bubble acetylene gas through a solution of a strong base (e.g., potassium tert-butoxide) in an appropriate solvent.[1]

  • Add a solution of the 16,16-dimethyl-17-keto steroid (1 equivalent) in the same anhydrous solvent to the acetylide solution at a low temperature (e.g., 0 °C).[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the organic phase with water and brine.

  • Dry the organic layer, filter, and concentrate to give the crude 17α-Ethynyl-3,3-ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17β-ol. This intermediate is often used in the next step without extensive purification.

ParameterValue/Condition
Starting Material3,3-Ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17-one
ReagentsLithium acetylide-ethylenediamine complex or Acetylene/strong base
SolventAnhydrous THF or Dioxane
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upQuenching and extraction
Expected Yield ~85-95% (crude)

3b. Hydration of the Ethynyl Group

Methodology:

  • Dissolve the crude ethynylated steroid from the previous step in a mixture of a suitable organic solvent (e.g., methanol or acetone) and an aqueous acidic solution containing a mercury(II) salt catalyst (e.g., mercuric sulfate in sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

  • Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product contains the 17-acetyl steroid with the 3-keto group still protected.

ParameterValue/Condition
Starting Material17α-Ethynyl-3,3-ethylenedioxy-16,16-dimethyl-19-norandrost-5(10)-en-17β-ol
ReagentsMercuric sulfate, Sulfuric acid, Water
SolventMethanol or Acetone
Reaction TemperatureReflux
Reaction Time2-3 hours
Work-upNeutralization and extraction
Expected Yield ~70-80% (over two steps)
Step 4: Deprotection of the 3-Keto Group

The final step involves the acidic hydrolysis of the ketal protecting group to regenerate the Δ⁴-3-keto functionality, yielding Metogest.

Methodology:

  • Dissolve the crude product from the previous step in a mixture of an organic solvent (e.g., acetone or methanol) and a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid).

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Remove the organic solvent in vacuo and extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude Metogest.

  • Purify the final product by column chromatography followed by recrystallization to obtain pure Metogest.

ParameterValue/Condition
Starting Material3,3-Ethylenedioxy-16,16-dimethyl-19-norpregn-5(10)-en-20-one
ReagentsDilute aqueous acid (e.g., HCl, H₂SO₄)
SolventAcetone or Methanol
Reaction TemperatureRoom temperature
Reaction Time1-2 hours
Work-upNeutralization and extraction
PurificationColumn Chromatography and Recrystallization
Expected Yield ~85-95%

Summary of Quantitative Data

StepTransformationStarting MaterialProductExpected Yield (%)
1Ketal Protection19-Norandrostenedione3,3-Ethylenedioxy-19-norandrost-5(10)-en-17-one90-95
2Gem-DimethylationProtected 19-Norandrostenedione16,16-Dimethyl-17-keto steroid50-60
3Side Chain Formation (Ethynylation & Hydration)16,16-Dimethyl-17-keto steroidProtected 16,16-Dimethyl-19-norprogesterone70-80
4DeprotectionProtected MetogestMetogest85-95
Overall Estimated Yield 19-Norandrostenedione Metogest ~27-45%

Visualizations

Experimental Workflow

G Metogest Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Gem-Dimethylation cluster_2 Step 3: Side Chain Formation cluster_3 Step 4: Deprotection s1_start Dissolve 19-Norandrostenedione in Toluene s1_reagents Add Ethylene Glycol & p-TsOH s1_start->s1_reagents s1_reflux Reflux with Dean-Stark s1_reagents->s1_reflux s1_workup Aqueous Work-up s1_reflux->s1_workup s1_purify Recrystallization s1_workup->s1_purify s2_start Dissolve Protected Steroid in Anhydrous THF s1_purify->s2_start Product from Step 1 s2_base Add Strong Base (e.g., K-tert-butoxide) s2_start->s2_base s2_methylate Add Methyl Iodide s2_base->s2_methylate s2_workup Quench & Extract s2_methylate->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s3a_start Ethynylation of 17-Keto Steroid s2_purify->s3a_start Product from Step 2 s3b_hydrate Hydration of Ethynyl Group s3a_start->s3b_hydrate s4_start Dissolve in Acetone/Aq. Acid s3b_hydrate->s4_start Crude Product from Step 3 s4_react Stir at Room Temp s4_start->s4_react s4_workup Neutralize & Extract s4_react->s4_workup s4_purify Column Chromatography & Recrystallization s4_workup->s4_purify Metogest_Final Metogest_Final s4_purify->Metogest_Final Pure Metogest

Caption: A step-by-step workflow for the synthesis of Metogest.

Concluding Remarks

The synthetic protocol detailed herein provides a comprehensive guide for the laboratory-scale preparation of Metogest from 19-norandrostenedione. The described methods are based on established principles of steroid chemistry. Researchers should note that the reaction conditions, particularly for the gem-dimethylation step, may require optimization to achieve the desired yields and purity. Standard analytical techniques, including NMR, mass spectrometry, and HPLC, should be employed to characterize the intermediates and the final product to ensure structural integrity and purity. This protocol serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel steroidal compounds.

References

Application Note: Androgen Receptor Competitive Binding Assay Using Metogest

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and the progression of prostate cancer. Ligand binding to the AR initiates a signaling cascade that leads to the regulation of target gene expression. The study of compounds that interact with the AR is crucial for the development of new therapeutics for androgen-dependent diseases. Competitive binding assays are a fundamental tool for characterizing the affinity of a test compound for a receptor. This application note provides a detailed protocol for determining the binding affinity of Metogest, a steroidal antiandrogen, to the human androgen receptor using a radioligand competitive binding assay.

Metogest (16,16-dimethyl-19-nortestosterone) is a synthetic steroidal compound with known antiandrogenic properties. This protocol outlines the materials and procedures required to quantify its inhibitory constant (Ki) by measuring its ability to displace a high-affinity radiolabeled androgen, [³H]-Dihydrotestosterone ([³H]-DHT), from the AR.

Principle of the Assay

This assay is based on the principle of competition between a fixed concentration of a radiolabeled ligand ([³H]-DHT) and a range of concentrations of an unlabeled test compound (Metogest) for binding to a limited number of androgen receptors. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound. By measuring the bound radioactivity at various concentrations of Metogest, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Materials and Reagents

Item Supplier Cat. No.
Human Androgen Receptor (recombinant)Sigma-AldrichR0885
[³H]-Dihydrotestosterone (100 Ci/mmol)PerkinElmerNET453
Dihydrotestosterone (DHT)Sigma-AldrichD-073
MetogestCayman Chemical10008672
96-well Filter Plates (0.45 µm)MilliporeMSHVN4510
96-well Collection PlatesCorning3590
Scintillation CocktailPerkinElmer6013329
Tris-HClSigma-AldrichT5941
EDTASigma-AldrichE9884
DTTSigma-AldrichD9779
GlycerolSigma-AldrichG5516
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
DMSOSigma-AldrichD8418

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10 mM DTT, 10% (v/v) Glycerol, and 0.1% (w/v) BSA. Store at 4°C.

  • [³H]-DHT Working Solution: Prepare a 2 nM working solution of [³H]-DHT in Assay Buffer.

  • DHT Standard Stock Solution: Prepare a 10 mM stock solution of DHT in DMSO. Perform serial dilutions in DMSO to create intermediate stocks. Further dilute in Assay Buffer to achieve the final desired concentrations for the standard curve (e.g., 0.1 nM to 1 µM).

  • Metogest Stock Solution: Prepare a 10 mM stock solution of Metogest in DMSO. Perform serial dilutions in DMSO to create intermediate stocks. Further dilute in Assay Buffer to achieve the final desired concentrations for the competition assay (e.g., 0.1 nM to 10 µM).

  • Androgen Receptor Working Solution: Dilute the recombinant human AR in Assay Buffer to a final concentration of 5 nM.

Assay Procedure

The following diagram outlines the key steps in the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Ligands, and Receptor add_competitor Add 25 µL of Metogest or DHT Standard to Plate prep_reagents->add_competitor add_receptor Add 50 µL of AR Working Solution add_competitor->add_receptor add_radioligand Add 25 µL of [³H]-DHT Working Solution add_receptor->add_radioligand incubate Incubate for 2 hours at 4°C add_radioligand->incubate filter Transfer to Filter Plate and Vacuum Filter incubate->filter wash Wash Wells 3x with Cold Assay Buffer filter->wash scint Add 100 µL of Scintillation Cocktail wash->scint read Read on Scintillation Counter (CPM) scint->read calc_binding Calculate Specific Binding read->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Figure 1. Experimental workflow for the AR competitive binding assay.

  • Assay Plate Setup:

    • Total Binding (TB): 25 µL of Assay Buffer.

    • Non-specific Binding (NSB): 25 µL of 1 µM unlabeled DHT.

    • DHT Standard Curve: 25 µL of each DHT standard concentration.

    • Metogest Competition: 25 µL of each Metogest concentration.

  • Add 50 µL of the 5 nM AR working solution to all wells.

  • Add 25 µL of the 2 nM [³H]-DHT working solution to all wells. The final concentration of [³H]-DHT in the 100 µL reaction volume will be 0.5 nM.

  • Seal the plate and incubate for 2 hours at 4°C with gentle agitation.

  • Transfer the contents of each well to the 96-well filter plate.

  • Wash the wells three times with 200 µL of ice-cold Assay Buffer, applying vacuum after each wash to separate bound from free radioligand.

  • Allow the filter membrane to dry completely.

  • Add 100 µL of scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • For each concentration of Metogest, calculate the percentage of specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

    • Plot the % Specific Binding against the logarithm of the Metogest concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response) to fit the competition curve and determine the IC₅₀ value, which is the concentration of Metogest that displaces 50% of the bound [³H]-DHT.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1] Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of Metogest.

      • [L] is the concentration of the radioligand ([³H]-DHT) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the androgen receptor. This should be determined independently via a saturation binding experiment. For the purposes of this protocol, a Kd of 1 nM for [³H]-DHT can be used.

Data Presentation

The following tables present hypothetical data obtained from an androgen receptor competitive binding assay with Metogest.

Table 1: Example Raw Data for Metogest Competition

Metogest Conc. (nM)Average CPM
Total Binding 15,250
Non-specific Binding 850
0.114,800
112,500
57,100
104,200
501,500
100950
1000860

Table 2: Calculated Binding Affinities

CompoundIC₅₀ (nM)Ki (nM)
DHT (Reference)3.21.6
Metogest6.83.4

Note: The Ki values are calculated using the Cheng-Prusoff equation with [L] = 0.5 nM and a Kd of 1 nM for [³H]-DHT.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] Metogest, as a competitive antagonist, binds to the AR but does not induce the conformational changes necessary for transcriptional activation, thus blocking the downstream signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds Metogest Metogest Metogest->AR_HSP Binds & Blocks AR_Active Active AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization AR_Active->AR_Translocation ARE ARE (DNA) AR_Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription Modulates

Figure 2. Simplified classical androgen receptor signaling pathway.

Conclusion

This application note provides a robust and reproducible method for determining the binding affinity of Metogest for the human androgen receptor. The protocol is suitable for screening and characterizing potential AR modulators, which is a critical step in the drug discovery and development process for prostate cancer and other androgen-related disorders. The provided hypothetical data illustrates the expected outcome for a potent steroidal antiandrogen like Metogest.

References

Application Notes and Protocols for In Vitro Antiandrogenic Activity Assessment of a Test Compound (e.g., SC-14207)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor (AR) antagonists, or antiandrogens, are crucial in the treatment of various androgen-dependent conditions, most notably prostate cancer. The development of novel antiandrogenic compounds requires robust and reliable in vitro assays to determine their potency and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiandrogenic activity of a test compound, exemplified here as SC-14207. The described assays are fundamental in the preclinical evaluation of potential antiandrogen drug candidates.

The primary mechanism of antiandrogens involves the inhibition of the androgen receptor, a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, initiating their transcription. Antiandrogens can interfere with this process at various steps, including competing with androgens for binding to the AR's ligand-binding domain (LBD), inhibiting AR nuclear translocation, or preventing the recruitment of coactivators necessary for transcriptional activation.

These protocols will detail three key in vitro assays:

  • Androgen Receptor Competitive Binding Assay: To determine the affinity of the test compound for the androgen receptor.

  • AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay): To measure the ability of the test compound to inhibit androgen-induced gene expression.

  • AR-Target Gene Expression Analysis (qPCR): To quantify the effect of the test compound on the expression of endogenous AR-regulated genes in a relevant cell line.

Data Presentation

The following tables summarize hypothetical quantitative data for the test compound SC-14207 in the described in vitro assays. This data is for illustrative purposes to demonstrate how results from these experiments are typically presented.

Table 1: Androgen Receptor Competitive Binding Affinity of SC-14207

CompoundKi (nM)IC50 (nM)RadioligandCell/Tissue Source
Dihydrotestosterone (DHT)1.5 ± 0.22.5 ± 0.4[³H]-MiboleroneRat Prostate Cytosol
Bicalutamide (Reference)150 ± 15250 ± 25[³H]-MiboleroneRat Prostate Cytosol
SC-14207 75 ± 8 120 ± 12 [³H]-Mibolerone Rat Prostate Cytosol

Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of AR-Mediated Transcriptional Activity by SC-14207

CompoundIC50 (nM)Cell LineReporter ConstructInducing Androgen
Bicalutamide (Reference)350 ± 30LNCaPMMTV-Luc1 nM R1881
SC-14207 180 ± 20 LNCaP MMTV-Luc 1 nM R1881

IC50 values represent the concentration of the compound that inhibits 50% of the maximal luciferase activity induced by the synthetic androgen R1881. Data are presented as mean ± standard deviation.

Table 3: Effect of SC-14207 on Endogenous AR-Target Gene Expression

GeneTreatment (1 µM)Fold Change vs. DHTp-value
PSA (KLK3) DHT12.5 ± 1.8-
DHT + Bicalutamide2.1 ± 0.4< 0.01
DHT + SC-14207 1.5 ± 0.3 < 0.01
TMPRSS2 DHT8.2 ± 1.1-
DHT + Bicalutamide1.8 ± 0.3< 0.01
DHT + SC-14207 1.2 ± 0.2 < 0.01

Fold change in gene expression is relative to vehicle-treated cells and normalized to a housekeeping gene (e.g., GAPDH). Data are presented as mean ± standard deviation.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. The affinity of the test compound is determined by its ability to displace the radioligand, typically measured as an IC50 value, which can then be used to calculate the Ki.

Materials:

  • Radioligand: [³H]-Mibolerone or [³H]-R1881 (high-affinity synthetic androgens)

  • AR Source: Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or recombinant human AR protein.

  • Test Compound: SC-14207

  • Reference Compounds: Dihydrotestosterone (DHT), Bicalutamide

  • Assay Buffer: Tris-HCl buffer with protease inhibitors

  • Scintillation Cocktail and Scintillation Counter

  • Glass Fiber Filters and Filtration Apparatus

Protocol:

  • Preparation of AR Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge at high speed to pellet cellular debris and membranes. The resulting supernatant is the cytosolic fraction containing the AR. Determine the protein concentration of the cytosol.

  • Assay Setup: In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of the test compound (SC-14207) or reference compounds. Include tubes for total binding (radioligand + cytosol) and non-specific binding (radioligand + cytosol + a high concentration of unlabeled androgen).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the AR-radioligand complex.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

Principle: This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the AR. A reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter is introduced into an androgen-sensitive cell line. Inhibition of androgen-induced reporter gene expression indicates antiandrogenic activity.

Materials:

  • Cell Line: Androgen-sensitive cells, such as LNCaP or PC-3 cells stably transfected with the human AR.

  • Reporter Plasmid: A plasmid containing a reporter gene driven by an androgen-responsive promoter (e.g., MMTV or PSA promoter).

  • Transfection Reagent (if not using a stably transfected cell line)

  • Inducing Androgen: A synthetic androgen like R1881.

  • Test Compound: SC-14207

  • Reference Antiandrogen: Bicalutamide

  • Cell Culture Medium and Reagents

  • Luciferase Assay Reagent and Luminometer

Protocol:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. If using a transient transfection system, co-transfect the cells with the AR expression plasmid (if necessary) and the reporter plasmid.

  • Compound Treatment: Seed the cells in multi-well plates. After allowing the cells to attach, replace the medium with a medium containing a fixed concentration of the inducing androgen (e.g., 1 nM R1881) and varying concentrations of the test compound (SC-14207) or reference antiandrogen. Include control wells with vehicle and androgen alone.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Plot the percentage of maximal androgen-induced activity against the log concentration of the test compound. Determine the IC50 value from the dose-response curve.

AR-Target Gene Expression Analysis (qPCR)

Principle: This assay measures the effect of a test compound on the mRNA expression levels of endogenous genes that are known to be regulated by the androgen receptor, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2). A decrease in the androgen-induced expression of these genes indicates antiandrogenic activity.

Materials:

  • Cell Line: Androgen-responsive cell line (e.g., LNCaP).

  • Inducing Androgen: Dihydrotestosterone (DHT).

  • Test Compound: SC-14207

  • Reference Antiandrogen: Bicalutamide

  • RNA Extraction Kit

  • Reverse Transcription Kit

  • qPCR Master Mix and Real-Time PCR System

  • Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

Protocol:

  • Cell Treatment: Seed LNCaP cells in multi-well plates. Treat the cells with vehicle, DHT alone, or DHT in combination with the test compound (SC-14207) or reference antiandrogen for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds AR_Androgen AR-Androgen Complex (active) AR->AR_Androgen Conformational Change HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR AR_Androgen->HSP HSP Dissociation AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Nuclear Translocation & Dimerization SC14207 SC-14207 (Antagonist) SC14207->AR Competes with Androgen ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays In Vitro Antiandrogenic Activity Assessment cluster_outcome Outcome Assay1 1. AR Competitive Binding Assay Data1 Determine Ki and IC50 (Binding Affinity) Assay1->Data1 Assay2 2. AR Transcriptional Activation Assay Data2 Determine IC50 (Functional Antagonism) Assay2->Data2 Assay3 3. AR-Target Gene Expression Analysis Data3 Quantify Inhibition of Endogenous Gene Expression Assay3->Data3 Conclusion Characterize SC-14207 as a Potent Antiandrogen Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: Experimental Workflow for In Vitro Antiandrogen Assessment.

Application Note & Protocol: Bicalutamide as a Reference Compound in Antiandrogen Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiandrogens are a critical class of compounds investigated for the treatment of various androgen-dependent diseases, most notably prostate cancer.[1] The screening and characterization of potential antiandrogenic compounds require robust and reliable in vitro assays. A key component of these screening assays is the use of a well-characterized reference compound to ensure assay validity and to provide a benchmark for comparing the potency of test compounds.

While the compound "Metogest" was initially requested, it is not recognized as a standard reference compound in the field of antiandrogen screening. Therefore, this document will utilize Bicalutamide , a widely used and well-documented nonsteroidal antiandrogen, as an exemplary reference compound. Bicalutamide acts as a competitive antagonist of the androgen receptor (AR).[2]

This application note provides a detailed overview of the androgen receptor signaling pathway, the use of Bicalutamide as a reference compound, and a comprehensive protocol for an in vitro androgen receptor reporter gene assay for screening potential antiandrogens.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an androgen, such as dihydrotestosterone (DHT), induces a conformational change in the AR, leading to its dissociation from HSPs. The activated AR then dimerizes and translocates to the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulatory proteins and the initiation of gene transcription.[3] Antiandrogens competitively bind to the AR, preventing the binding of androgens and subsequent downstream signaling.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Androgen Activated AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change & HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation Bicalutamide Bicalutamide (Antiandrogen) Bicalutamide->AR_HSP Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription

Figure 1: Androgen Receptor Signaling Pathway.

Bicalutamide: A Reference Antiandrogen

Bicalutamide is a nonsteroidal "pure" antiandrogen, meaning it acts as a direct competitive antagonist of the androgen receptor without exhibiting partial agonist activity.[2] Its primary mechanism of action is to bind to the AR and prevent the binding and subsequent activation by endogenous androgens like testosterone and dihydrotestosterone (DHT).[2]

Quantitative Data for Bicalutamide

The following table summarizes key in vitro activity parameters for Bicalutamide.

ParameterValueCell Line/Assay ConditionReference
IC50 159-243 nMAndrogen Receptor Binding[2][4]
IC50 160 nMInhibition of AR-mediated gene transcription in VCaP cells[5]
IC50 0.2 µM (200 nM)Inhibition of R1881-induced VP16-AR–mediated transcription in HepG2 cells[5]
IC50 0.35 µM (350 nM)Partial antagonism of VP16-AR–mediated transcription in LNCaP/AR-luc cells[1]
EC50 31 nMDisplacement of [3H]R1881 from AR in human MDA-MB-453 cells[1]
Ki 35 nMInhibition of [3H]-DHT binding to T877A androgen receptor of LNCaP cells[1]

Experimental Protocol: In Vitro Antiandrogen Screening using an AR Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to determine the antiandrogenic activity of test compounds. The assay utilizes a mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The AR-EcoScreen™ and MDA-kb2 cell lines are suitable for this purpose.[6][7]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A1 Prepare Test Compound and Bicalutamide Dilutions B1 Add Test Compounds/Bicalutamide + Androgen Agonist (e.g., DHT) A1->B1 A2 Seed AR-responsive cells (e.g., AR-EcoScreen™) in 96-well plates A2->B1 B2 Incubate for 24-48 hours B1->B2 C1 Lyse cells and add Luciferase Substrate B2->C1 C2 Measure Luminescence C1->C2 C3 Data Analysis: - Normalize Data - Generate Dose-Response Curves - Calculate IC50 C2->C3

Figure 2: AR Reporter Gene Assay Workflow.

Materials and Reagents
  • AR-EcoScreen™ or MDA-kb2 cells

  • Cell culture medium (e.g., DMEM/F12 without phenol red)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well white, clear-bottom cell culture plates

  • Test compounds

  • Bicalutamide (Reference Compound)

  • Dihydrotestosterone (DHT) or R1881 (Androgen Agonist)

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure

1. Cell Seeding: a. Culture AR-responsive cells according to the supplier's instructions. b. On the day of the assay, harvest the cells and resuspend them in fresh culture medium containing charcoal-stripped FBS. c. Seed the cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of medium.[3] d. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Preparation: a. Prepare a 10 mM stock solution of Bicalutamide in DMSO. b. Prepare stock solutions of the test compounds in DMSO. c. Create serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.1%.

3. Treatment (Antagonist Mode): a. Prepare a working solution of the androgen agonist (e.g., DHT at a concentration that elicits ~80% of the maximal response, typically around 0.1-1 nM). b. Add the diluted test compounds and Bicalutamide to the appropriate wells. c. Immediately after, add the androgen agonist to all wells except for the vehicle control wells. d. Include the following controls on each plate:

  • Vehicle control (medium with DMSO)
  • Agonist control (medium with DMSO and DHT)
  • Reference antiandrogen control (Bicalutamide at various concentrations with DHT) e. Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

4. Luciferase Assay: a. After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase assay reagent to each well. d. Measure the luminescence using a plate luminometer.

Data Analysis
  • Normalization: Normalize the data by expressing the luminescence of each well as a percentage of the agonist control (100% activity). The vehicle control represents 0% activity.

  • Dose-Response Curves: Plot the normalized response versus the log concentration of the test compound and Bicalutamide.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression analysis of the dose-response curves. The IC50 is the concentration of the compound that inhibits the androgen-induced response by 50%.

Data Presentation

The results of the antiandrogen screening can be summarized in a table as shown below.

CompoundIC50 (µM)Relative Potency (Bicalutamide = 1)
Bicalutamide 0.161.0
Test Compound A 0.500.32
Test Compound B 0.082.0
Test Compound C > 10< 0.016

Relative Potency = IC50 of Bicalutamide / IC50 of Test Compound

Troubleshooting and Considerations

  • Cytotoxicity: High concentrations of test compounds may be cytotoxic, leading to a decrease in luminescence that is not due to antiandrogenic activity. It is recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to identify and exclude cytotoxic concentrations from the analysis.

  • Solubility: Ensure that the test compounds are soluble in the culture medium at the tested concentrations. Precipitation of the compound can lead to inaccurate results.

  • Glucocorticoid Receptor (GR) Activity: Some cell lines, such as MDA-kb2, also express the glucocorticoid receptor, which can activate the MMTV promoter.[7] It is important to consider potential cross-reactivity with the GR when interpreting the results.

  • Partial Agonism: Some compounds may exhibit partial agonist activity at high concentrations. This can be observed as an increase in luminescence in the absence of an androgen agonist or a U-shaped dose-response curve in the antagonist assay.

References

Application Notes and Protocols for Evaluating Metogest Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metogest, also known as 16,16-dimethyl-19-nortestosterone (developmental code name SC-14207), is a synthetic steroidal compound.[1] Published literature primarily identifies Metogest as a steroidal antiandrogen, a compound that blocks the effects of androgens at the androgen receptor (AR).[1] While its structural similarity to 19-nortestosterone derivatives—some of which exhibit activity at other steroid receptors—suggests the possibility of cross-reactivity, its primary mechanism of action is considered to be through the antagonism of the androgen receptor.

These application notes provide a comprehensive overview of cell-based assays to characterize the efficacy of Metogest, focusing on its established antiandrogenic properties. Additionally, protocols are included to screen for any potential off-target effects on the progesterone receptor (PR), thereby offering a complete pharmacological profile of the compound.

Section 1: Evaluation of Antiandrogenic Efficacy

The primary mechanism of action of Metogest is the inhibition of the androgen receptor. The following cell-based assays are designed to quantify its antagonist activity against AR.

Androgen Receptor (AR) Competitive Binding Assay

Application: To determine the affinity of Metogest for the androgen receptor and its ability to compete with a known AR agonist.

Principle: This assay measures the ability of Metogest to displace a radiolabeled or fluorescently labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent androgen tracer) from the androgen receptor in a competitive binding format.

Experimental Protocol:

  • Cell Line: LNCaP or VCaP cells, which endogenously express the androgen receptor.

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and prepare whole-cell lysates or cytosolic fractions.

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the labeled androgen with increasing concentrations of unlabeled Metogest and the cell lysate/fraction.

  • Incubation: Incubate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate receptor-bound from unbound labeled androgen using a filter plate or dextran-coated charcoal.

  • Detection: Quantify the amount of bound labeled androgen using a scintillation counter (for radiolabeled) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled androgen against the log concentration of Metogest. Calculate the IC50 (the concentration of Metogest that displaces 50% of the labeled androgen) and the Ki (inhibition constant).

Data Presentation:

CompoundReceptorIC50 (nM)Ki (nM)
Dihydrotestosterone (DHT)ARValueValue
Bicalutamide (Antiandrogen)ARValueValue
MetogestARValueValue
AR-Mediated Reporter Gene Assay

Application: To functionally assess the ability of Metogest to inhibit androgen-induced gene transcription.

Principle: This assay utilizes a cell line engineered to express the androgen receptor and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an androgen-responsive promoter. An AR antagonist will inhibit the increase in reporter gene expression induced by an AR agonist.[1][2]

Experimental Protocol:

  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably or transiently co-transfected with an AR expression vector and a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene (ARE-luc).[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of Metogest. Include appropriate controls (vehicle, agonist alone, antagonist alone).

  • Incubation: Incubate for 24 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminometry: Add luciferase substrate to the cell lysate and measure the luminescent signal using a luminometer.[3]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of agonist-induced activity against the log concentration of Metogest to determine the IC50.

Data Presentation:

CompoundAssay TypeAgonist (Concentration)IC50 (nM)
BicalutamideAR ReporterDHT (1 nM)Value
MetogestAR ReporterDHT (1 nM)Value
Androgen-Dependent Cell Proliferation Assay

Application: To evaluate the effect of Metogest on the proliferation of androgen-dependent prostate cancer cells.

Principle: LNCaP cells are androgen-sensitive and their proliferation is stimulated by androgens. An antiandrogen will inhibit this androgen-induced proliferation.[4][5]

Experimental Protocol:

  • Cell Line: LNCaP human prostate cancer cells.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Treatment: After 24-48 hours of steroid starvation, treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of Metogest.

  • Incubation: Incubate for 3-5 days.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method such as MTT, resazurin (AlamarBlue), or CyQUANT assay.

  • Data Analysis: Plot the percentage of DHT-induced proliferation against the log concentration of Metogest to determine the IC50.

Data Presentation:

CompoundCell LineAgonist (Concentration)Proliferation Inhibition IC50 (nM)
BicalutamideLNCaPDHT (1 nM)Value
MetogestLNCaPDHT (1 nM)Value
Prostate-Specific Antigen (PSA) Expression Assay

Application: To measure the effect of Metogest on the expression of an endogenous androgen-regulated gene.

Principle: The expression of prostate-specific antigen (PSA) is upregulated by androgens in LNCaP cells. An antiandrogen will suppress this induction.[6][7]

Experimental Protocol:

  • Cell Line: LNCaP cells.

  • Cell Culture and Treatment: Culture LNCaP cells in steroid-depleted medium and then treat with DHT in the presence of increasing concentrations of Metogest for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant for secreted PSA measurement or lyse the cells to extract total RNA for PSA mRNA quantification.

  • PSA Quantification:

    • Protein: Measure the concentration of PSA in the supernatant using a human PSA ELISA kit.[7]

    • mRNA: Perform quantitative real-time PCR (qRT-PCR) on the extracted RNA to measure PSA mRNA levels, normalizing to a housekeeping gene.

  • Data Analysis: Plot the percentage of DHT-induced PSA expression (protein or mRNA) against the log concentration of Metogest to determine the IC50.

Data Presentation:

CompoundEndpointAgonist (Concentration)IC50 (nM)
BicalutamidePSA ProteinDHT (1 nM)Value
MetogestPSA ProteinDHT (1 nM)Value
BicalutamidePSA mRNADHT (1 nM)Value
MetogestPSA mRNADHT (1 nM)Value

Section 2: Screening for Off-Target Progestogenic/Anti-progestogenic Activity

Given the steroidal structure of Metogest, it is prudent to screen for potential cross-reactivity with the progesterone receptor (PR). The following assays can determine if Metogest has any agonistic or antagonistic activity at the PR.

Progesterone Receptor (PR) Competitive Binding Assay

Application: To determine if Metogest binds to the progesterone receptor.

Principle: Similar to the AR binding assay, this assay measures the ability of Metogest to displace a labeled progestin (e.g., [³H]-progesterone or a fluorescent analog) from the PR.

Experimental Protocol:

  • Cell Line: T47D or Ishikawa cells, which have high levels of progesterone receptor.

  • Protocol: Follow the same steps as the AR Competitive Binding Assay (Section 1.1), but use a labeled progestin and PR-containing cell lysates.

Data Presentation:

CompoundReceptorIC50 (nM)Ki (nM)
ProgesteronePRValueValue
Mifepristone (RU486)PRValueValue
MetogestPRValueValue
PR-Mediated Reporter Gene Assay

Application: To functionally assess whether Metogest can act as an agonist or antagonist of the progesterone receptor.

Principle: This assay uses a cell line expressing the PR and a reporter gene driven by a progesterone response element (PRE).[8][9] An agonist will induce reporter expression, while an antagonist will block induction by a known agonist like progesterone.

Experimental Protocol:

  • Cell Line: A cell line such as HeLa or HEK293 co-transfected with a PR expression vector and a PRE-luciferase reporter construct.

  • Agonist Mode: Treat cells with increasing concentrations of Metogest to see if it induces luciferase activity.

  • Antagonist Mode: Treat cells with a fixed concentration of progesterone in the presence of increasing concentrations of Metogest to see if it inhibits progesterone-induced luciferase activity.

  • Protocol: Follow the general procedure for the AR Reporter Gene Assay (Section 1.2), adapting the agonist and cell line.

Data Presentation:

Agonist Activity:

CompoundAssay TypeEC50 (nM)Max Induction (fold)
ProgesteronePR ReporterValueValue
MetogestPR ReporterValueValue

Antagonist Activity:

CompoundAssay TypeAgonist (Concentration)IC50 (nM)
Mifepristone (RU486)PR ReporterProgesterone (10 nM)Value
MetogestPR ReporterProgesterone (10 nM)Value
Progesterone-Regulated Cell Proliferation Assay

Application: To determine if Metogest affects the proliferation of progesterone-sensitive breast cancer cells.

Principle: Progesterone can have a biphasic effect on the proliferation of T47D breast cancer cells, often causing an initial increase followed by a G1 phase arrest and inhibition of proliferation.[10][11][12] This assay can detect if Metogest mimics or blocks these effects.

Experimental Protocol:

  • Cell Line: T47D human breast cancer cells.

  • Cell Culture: Culture T47D cells in steroid-depleted medium.

  • Agonist Mode: Treat cells with increasing concentrations of Metogest for 3-6 days.

  • Antagonist Mode: Treat cells with a fixed concentration of progesterone in the presence of increasing concentrations of Metogest for 3-6 days.

  • Proliferation Measurement: Quantify cell number using methods described in Section 1.3.

  • Data Analysis: Plot cell proliferation against the log concentration of Metogest.

Data Presentation:

CompoundCell LineModeEffect on Proliferation (EC50/IC50, nM)
ProgesteroneT47DAgonistValue
MetogestT47DAgonistValue
Mifepristone (RU486)T47DAntagonistValue
MetogestT47DAntagonistValue
Progesterone-Regulated Gene Expression Assay

Application: To assess if Metogest can regulate the expression of endogenous progesterone target genes.

Principle: In progesterone-responsive cells like T47D, progesterone induces the expression of specific genes such as SGK1, FKBP5, and MYC.[13][14] This assay measures whether Metogest can act as an agonist or antagonist in regulating these genes.

Experimental Protocol:

  • Cell Line: T47D cells.

  • Cell Culture and Treatment: Culture T47D cells in steroid-depleted medium. For agonist testing, treat with increasing concentrations of Metogest. For antagonist testing, treat with a fixed concentration of progesterone in the presence of increasing concentrations of Metogest for 24 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA and perform qRT-PCR for progesterone target genes, normalizing to a housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression relative to vehicle control.

Data Presentation:

CompoundGene TargetModeEC50/IC50 (nM)
ProgesteroneSGK1AgonistValue
MetogestSGK1AgonistValue
Mifepristone (RU486)SGK1AntagonistValue
MetogestSGK1AntagonistValue

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds Metogest Metogest (Antagonist) Metogest->AR_complex Blocks Binding AR_ligand Activated AR AR_complex->AR_ligand Conformational Change HSP HSP AR_complex->HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Progesterone_Receptor_Signaling_Pathway cluster_extracellular_pr Extracellular Space cluster_cytoplasm_pr Cytoplasm cluster_nucleus_pr Nucleus Progesterone Progesterone PR_complex PR-HSP Complex Progesterone->PR_complex Binds Metogest_PR Metogest (Potential Modulator) Metogest_PR->PR_complex Potential Binding (Agonist/Antagonist?) PR_ligand Activated PR PR_complex->PR_ligand Conformational Change HSP_pr HSP PR_complex->HSP_pr Dissociation PR_dimer PR Dimer PR_ligand->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription_pr Gene Transcription (e.g., SGK1, FKBP5) PRE->Transcription_pr Initiates Experimental_Workflow_Reporter_Assay A 1. Seed Reporter Cells in 96-well plate B 2. Treat Cells - Agonist (DHT/Progesterone) - Metogest (dose-response) - Agonist + Metogest A->B C 3. Incubate for 24 hours B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50/EC50) F->G

References

Application Notes and Protocols for In Vivo Studies of Metogest

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metogest (SC-14207) is a steroidal antiandrogen that was investigated but never commercially marketed.[1] Consequently, there is a scarcity of publicly available, detailed in vivo research data and established protocols for this specific compound. The following application notes and protocols are presented as a representative framework for the in vivo evaluation of a steroidal antiandrogen like Metogest, based on standard preclinical research methodologies. These protocols are intended to be illustrative and should be adapted and validated for specific research needs in accordance with institutional and regulatory guidelines.

Introduction

Metogest is a synthetic steroidal compound with antiandrogenic properties.[1] Antiandrogens are substances that prevent or reduce the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT), by acting on the androgen receptor (AR). These compounds have potential therapeutic applications in androgen-dependent conditions, including acne, seborrhea, and androgenic alopecia. The in vivo assessment of such compounds is critical to understanding their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. These studies are essential for establishing a compound's safety and efficacy before it can be considered for clinical trials.[2][3]

This document provides generalized protocols for the in vivo study of Metogest in animal models, focusing on its potential application in dermatology.

Animal Model Selection

The choice of animal model is a critical step in preclinical research. For studying the effects of an antiandrogen like Metogest, rodents are commonly used due to their well-characterized physiology, genetic tractability, and cost-effectiveness.[4]

  • Rodent Models (Rats and Mice):

    • Pharmacokinetics: Sprague-Dawley or Wistar rats are frequently used for PK studies due to their larger size, which facilitates serial blood sampling.

    • Efficacy (Acne/Seborrhea Models): The flank organ of the hamster and the ear of the mouse or rat are rich in sebaceous glands and are sensitive to androgens, making them suitable models for studying the effects of antiandrogens on sebaceous gland activity. A common approach is to use testosterone-induced models in castrated rodents to mimic androgen-driven sebaceous gland hypertrophy.

    • Toxicology: Both rats and a non-rodent species (e.g., beagle dogs) are typically required for regulatory toxicology studies to assess potential species-specific effects.[5]

All animal procedures must be conducted in accordance with the ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC).[6][7]

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Metogest after a single administration.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least 7 days before the experiment.

  • Dose Formulation: Metogest is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline, or a solution of ethanol, propylene glycol, and water). The formulation should be sterile for parenteral administration.

  • Dosing:

    • Intravenous (IV) Group: Administer Metogest at 1-2 mg/kg via the tail vein.

    • Oral (PO) Group: Administer Metogest at 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein or another appropriate site at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of Metogest in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

Data Presentation: Illustrative Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)210
Cmax (ng/mL)550 ± 75320 ± 50
Tmax (h)0.081.5
AUC (0-t) (ngh/mL)1200 ± 1502400 ± 300
AUC (0-inf) (ngh/mL)1250 ± 1602500 ± 320
T½ (h)3.5 ± 0.54.0 ± 0.6
CL (L/h/kg)1.6 ± 0.2-
Vd (L/kg)8.0 ± 1.0-
F (%)-40

Table 1: Representative pharmacokinetic data for Metogest following a single IV or PO administration in rats. Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamic (Efficacy) Studies

Objective: To evaluate the antiandrogenic efficacy of Metogest in a relevant animal model of androgen-dependent sebaceous gland activity.

Protocol: Testosterone-Induced Sebaceous Gland Hypertrophy in Mice

  • Animals: Male ICR mice (n=8-10 per group), 6-8 weeks old.

  • Surgical Procedure: Animals are castrated under anesthesia to eliminate endogenous androgen production. A 7-day recovery period is allowed.

  • Experimental Groups:

    • Group 1: Vehicle control (castrated)

    • Group 2: Testosterone control (castrated + testosterone)

    • Group 3: Metogest low dose (castrated + testosterone + Metogest)

    • Group 4: Metogest high dose (castrated + testosterone + Metogest)

  • Treatment:

    • Testosterone propionate (1 mg/kg) is administered subcutaneously daily to induce sebaceous gland growth in Groups 2, 3, and 4.

    • Metogest (e.g., 10 and 50 mg/kg) or vehicle is administered topically to the ear or orally, depending on the intended clinical route, for 14 consecutive days.

  • Endpoint Analysis:

    • On day 15, animals are euthanized.

    • The ears are excised, fixed in 10% neutral buffered formalin, and processed for paraffin embedding.

    • Histological sections are stained with Hematoxylin and Eosin (H&E).

    • Sebaceous gland size is quantified using image analysis software by measuring the area of multiple glands per section.

  • Data Analysis: Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the testosterone control.

Data Presentation: Illustrative Efficacy Data

Treatment GroupDose (mg/kg)Mean Sebaceous Gland Area (µm²)% Inhibition
Vehicle Control-1500 ± 200-
Testosterone Control14500 ± 5000
Metogest (Low Dose)103000 ± 400*50%
Metogest (High Dose)501800 ± 250**90%

Table 2: Representative efficacy data for Metogest in a mouse model of testosterone-induced sebaceous gland hypertrophy. Data are presented as mean ± SD. *p<0.05, **p<0.01 compared to the Testosterone Control group.

Toxicology Studies

Objective: To assess the safety profile of Metogest following repeated administration over a defined period.

Protocol: 28-Day Repeated-Dose Oral Toxicology Study in Rats

  • Animals: Male and female Wistar rats (n=10 per sex per group), 6-8 weeks old.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Metogest low dose (e.g., 10 mg/kg/day)

    • Group 3: Metogest mid dose (e.g., 50 mg/kg/day)

    • Group 4: Metogest high dose (e.g., 200 mg/kg/day)

  • Administration: Metogest or vehicle is administered daily via oral gavage for 28 consecutive days.

  • In-life Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

  • Clinical Pathology (Day 29): Blood samples are collected for:

    • Hematology: Complete blood count (CBC).

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.

  • Terminal Procedures (Day 29):

    • Animals are euthanized and subjected to a full necropsy.

    • Organ weights (liver, kidneys, spleen, adrenal glands, gonads, etc.) are recorded.

    • A comprehensive set of tissues is collected and preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to compare treated groups with the vehicle control group.

Data Presentation: Illustrative Toxicology Data

Table 3: Representative Hematology Data (Male Rats)

ParameterVehicleLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
RBC (10^6/µL)7.5 ± 0.57.4 ± 0.67.6 ± 0.57.3 ± 0.4
HGB (g/dL)15.0 ± 1.014.8 ± 1.115.1 ± 0.914.5 ± 1.2
PLT (10^3/µL)850 ± 100840 ± 110860 ± 90830 ± 120

Table 4: Representative Clinical Chemistry Data (Male Rats)

ParameterVehicleLow Dose (10 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
ALT (U/L)40 ± 842 ± 955 ± 1295 ± 20
AST (U/L)80 ± 1585 ± 18100 ± 20180 ± 35
BUN (mg/dL)20 ± 421 ± 522 ± 423 ± 5

Tables 3 & 4: Representative hematology and clinical chemistry data from a 28-day toxicology study. Data are presented as mean ± SD. **p<0.01 compared to the vehicle control group. RBC: Red Blood Cells; HGB: Hemoglobin; PLT: Platelets; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Androgen_Receptor_Signaling cluster_cell Target Cell Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP HSP AR_Complex AR-Ligand Complex AR->AR_Complex HSP->AR Inhibition Metogest Metogest Metogest->AR Antagonist ARE Androgen Response Element AR_Complex->ARE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Biological Effects\n(e.g., Sebaceous Gland Growth) Biological Effects (e.g., Sebaceous Gland Growth) Gene_Transcription->Biological Effects\n(e.g., Sebaceous Gland Growth)

Caption: Generalized Androgen Receptor Signaling Pathway.

Preclinical_Workflow cluster_discovery Discovery & Early Assessment cluster_invivo In Vivo Evaluation cluster_regulatory Regulatory Submission A Compound Synthesis (Metogest) B In Vitro Screening (AR Binding Assay) A->B C Single-Dose PK Study (Rat) B->C D Efficacy Study (Mouse Seborrhea Model) C->D E Dose-Range Finding Toxicity D->E F Repeated-Dose Toxicology (28-Day, Rat) E->F G Long-Term Toxicology (Non-rodent) F->G H IND-Enabling Studies G->H

Caption: Typical Preclinical In Vivo Assessment Workflow.

References

Application Notes and Protocols for Testing Metogest on Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metogest, also known as 16,16-dimethyl-19-nortestosterone (SC-14207), is a steroidal antiandrogen.[1] While initially investigated for other indications, its potential effects on prostate cancer have not been extensively studied. As a steroidal antiandrogen, Metogest is predicted to exert its effects through modulation of the androgen receptor (AR), a key driver in the progression of most prostate cancers. This document provides a comprehensive set of protocols to evaluate the efficacy and mechanism of action of Metogest on various prostate cancer cell lines.

The provided protocols are based on established methodologies for testing antiandrogenic compounds in prostate cancer research. Due to the limited publicly available data on Metogest, the quantitative data presented is derived from studies on structurally related 19-nortestosterone derivatives and should be considered as a reference for experimental design.

Key Concepts in Prostate Cancer Cell Biology

Prostate cancer cell growth and survival are often dependent on androgens, such as testosterone and dihydrotestosterone (DHT). These hormones bind to the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation. Antiandrogens, like Metogest, are designed to interfere with this signaling pathway.

Recommended Prostate Cancer Cell Lines

A panel of well-characterized prostate cancer cell lines is recommended to assess the activity of Metogest across different disease states:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. These cells express a functional androgen receptor and are responsive to androgen stimulation, making them an ideal model for studying the effects of antiandrogens.

  • PC-3: An androgen-independent human prostate cancer cell line. These cells do not express the androgen receptor and are useful for determining if Metogest has off-target effects or AR-independent mechanisms of action.

  • DU-145: Another androgen-independent human prostate cancer cell line. Similar to PC-3, this line lacks AR expression and can be used to investigate AR-independent effects.

Data Presentation: Efficacy of 19-Nortestosterone Derivatives on Prostate Cancer Cells

The following tables summarize quantitative data for 19-nortestosterone derivatives, which can serve as a preliminary guide for designing dose-response studies with Metogest.

Table 1: In Vitro Antiproliferative Activity of 11β-alkyl-Δ⁹-19-nortestosterone Derivatives against LNCaP Cells

CompoundIC50 (nM)
11β-octyl-Δ⁹-19-nortestosterone6.6
11β-decyl-Δ⁹-19-nortestosterone0.8

Data from a study on related 19-nortestosterone derivatives, serving as a proxy for Metogest.[1]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Prostate cancer cell lines (LNCaP, PC-3, DU-145)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture all cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency. For LNCaP cells, use gentle scraping for detachment if trypsinization is inefficient.

  • For androgen-deprivation experiments, use phenol red-free RPMI-1640 supplemented with charcoal-stripped FBS (CS-FBS) to remove endogenous steroids.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Metogest on the proliferation of prostate cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cells

  • 96-well plates

  • Metogest (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of Metogest concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To assess whether Metogest induces apoptosis in prostate cancer cells.

Materials:

  • Prostate cancer cells

  • 6-well plates

  • Metogest

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Metogest at concentrations around the determined IC50 for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of the Androgen Receptor Signaling Pathway

Objective: To investigate the effect of Metogest on the expression and activation of key proteins in the AR and downstream signaling pathways.

Materials:

  • Prostate cancer cells

  • Metogest

  • Dihydrotestosterone (DHT)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-phospho-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed LNCaP cells and grow in RPMI with 10% CS-FBS for 48 hours to deplete endogenous androgens.

  • Pre-treat cells with various concentrations of Metogest for 2 hours.

  • Stimulate the cells with DHT (e.g., 10 nM) for 24 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use GAPDH as a loading control to normalize protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathway of Metogest Action

Metogest_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgens Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgens->AR Binds & Activates Metogest Metogest Metogest->AR Binds & Inhibits HSP Heat Shock Proteins (HSP) PI3K PI3K AR->PI3K May activate* AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Gene_Transcription->Apoptosis_Inhibition

Experimental Workflow for Evaluating Metogest

Experimental_Workflow start Start: Select Prostate Cancer Cell Lines (LNCaP, PC-3, DU-145) cell_culture Cell Culture & Maintenance start->cell_culture viability_assay Cell Viability Assay (MTT) - Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay Based on IC50 western_blot Western Blot Analysis (AR & PI3K/Akt Pathways) viability_assay->western_blot Based on IC50 data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion on Metogest's Efficacy & Mechanism data_analysis->end

Disclaimer

The information provided in these application notes and protocols is intended for research purposes only. The quantitative data for Metogest is extrapolated from related compounds due to a lack of specific studies. Researchers should optimize these protocols for their specific experimental conditions and interpret the results with caution.

References

Analytical Methods for the Detection and Quantification of Metogest (Megestrol Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

Metogest is a brand name for preparations typically containing a progestin, a synthetic variant of the human hormone progesterone. For the purpose of these application notes, we will focus on analytical methods for Megestrol Acetate, a common progestin that is structurally and functionally similar to active ingredients found in products with similar trade names. The accurate detection and quantification of Megestrol Acetate are crucial for quality control in pharmaceutical manufacturing, residue analysis, and pharmacokinetic studies. This document provides detailed protocols and application notes for the analysis of Megestrol Acetate using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method suitable for the residue analysis of Megestrol Acetate on pharmaceutical manufacturing equipment surfaces.[1]

Principle:

The method involves extracting the analyte from a surface using a swab, followed by separation and quantification using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and the detection is performed at 280 nm.[1]

Quantitative Data Summary
ParameterResult
Linearity Range0.03 - 15 µg/mL[1]
Precision (RSD)1% (for six replicates)[1]
Recovery>90%[1]
Experimental Protocol

1. Materials and Reagents:

  • Solvents: HPLC grade Acetonitrile and Methanol, Milli-Q Water.[1]

  • Column: Primesil C18, 150mm x 4.6 mm, 5µm particle size.[1]

  • Swabs: Texwipe swabs or equivalent.[1]

  • Filters: 0.45µm PVDF filters.[1]

  • Standard: Megestrol Acetate reference standard.

2. Instrumentation:

  • Waters Alliance HPLC system with a PDA detector or equivalent.[1]

  • Empower3 software for data acquisition and processing.[1]

  • Ultrasonic bath.[1]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Water (65:35 v/v).[1]

  • Elution Mode: Isocratic.[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 25 µL.[1]

  • Column Temperature: Ambient (25°C).[1]

  • Detection Wavelength: 280 nm.[1]

  • Run Time: 20 minutes.[1]

4. Standard Solution Preparation:

  • Diluent: Methanol.[1]

  • Standard Stock Solution (50 ppm): Accurately weigh approximately 25 mg of Megestrol Acetate standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (0.03-15 µg/mL).[1]

5. Sample Preparation (Swab Sample):

  • Swab a defined area of the manufacturing equipment surface.

  • Place the swab head in a suitable container with a known volume of diluent (Methanol).

  • Extract the residue by sonicating the container in an ultrasonic bath.[1]

  • Filter the resulting solution through a 0.45µm PVDF filter before injection into the HPLC system.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for Megestrol Acetate.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Megestrol Acetate in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ss Weigh Megestrol Acetate Standard ds Dissolve in Methanol (Stock) ss->ds ws Prepare Working Standards ds->ws hplc HPLC System (C18 Column) ws->hplc Inject swab Swab Equipment Surface extract Extract Swab in Methanol swab->extract sonic Sonicate extract->sonic filter_s Filter Sample sonic->filter_s filter_s->hplc Inject detect PDA Detector (280 nm) hplc->detect data Data Acquisition & Processing detect->data cal Construct Calibration Curve data->cal quant Determine Sample Concentration cal->quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-FAIMS-MS Analysis cluster_quant Quantification homo Homogenize Tissue Sample extract Extract with Solvent homo->extract cleanup Cleanup (e.g., SPE) extract->cleanup lc LC Separation (C18 Column) cleanup->lc Inject faims FAIMS (Optional) lc->faims ms MS/MS Detection (SRM Mode) faims->ms data Data Acquisition ms->data ratio Calculate Analyte/ IS Area Ratio data->ratio curve Plot Calibration Curve ratio->curve quant Determine Sample Concentration curve->quant

References

Troubleshooting & Optimization

Metogest Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Metogest synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of Metogest, presented in a question-and-answer format.

Q1: The initial Grignard reaction to introduce the first methyl group at C16 results in a low yield of the desired 16-monomethyl intermediate. What are the possible causes and solutions?

A1: Low yields in the initial Grignard reaction can be attributed to several factors. The primary concerns are the quality of the starting material and the reaction conditions.

  • Moisture in the reaction: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Impure starting material: The starting 16-dehydropregnenolone acetate (16-DPA) should be of high purity. Impurities can consume the Grignard reagent, leading to lower yields.

  • Incorrect temperature: The reaction temperature is critical. Adding the Grignard reagent at a low temperature (e.g., 0°C) and then allowing the reaction to slowly warm to room temperature can improve selectivity and yield.

ParameterRecommended ConditionAlternative Condition
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether
Temperature 0°C to Room Temperature-20°C to Room Temperature
Atmosphere Dry Argon or Nitrogen---
Grignard Reagent Freshly prepared or titratedCommercially available, high purity

Q2: During the second methylation step to form the 16,16-gem-dimethyl group, a significant amount of the starting 16-monomethyl intermediate remains unreacted. How can I improve the conversion rate?

A2: Incomplete conversion in the second methylation step often points to issues with steric hindrance or the reactivity of the methylating agent.

  • Steric Hindrance: The presence of the first methyl group can sterically hinder the approach of the second methylating agent. Using a more reactive methylating agent or harsher reaction conditions may be necessary.

  • Deprotonation Issues: If using a base like sodium hydride to deprotonate before adding methyl iodide, ensure the base is fresh and the reaction is given sufficient time for complete deprotonation.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the reaction to completion. However, this should be done cautiously to avoid side reactions.

ParameterStandard ConditionFor Improved Conversion
Methylating Agent Methyl IodideMethyl Triflate
Base Sodium Hydride (NaH)Potassium Hydride (KH)
Temperature Room Temperature40-60°C (with monitoring)
Reaction Time 12 hours24-48 hours

Q3: The introduction of the 4,9-diene system results in a mixture of products, including the desired diene, the starting material, and other isomers. How can I improve the selectivity of this reaction?

A3: The formation of a conjugated diene system can be a delicate process. The choice of reagents and reaction conditions is crucial for achieving high selectivity.

  • Dehydrogenation Agent: Different dehydrogenating agents will have varying levels of selectivity. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used for such transformations. The stoichiometry of DDQ is critical.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Dioxane or toluene are often used for DDQ oxidations.

  • Acid Catalyst: The presence of a catalytic amount of a non-nucleophilic acid can sometimes promote the desired aromatization/diene formation.

ParameterReagent/ConditionNote
Dehydrogenating Agent DDQUse 2.2-2.5 equivalents
Solvent DioxaneAnhydrous
Temperature RefluxMonitor reaction progress by TLC
Catalyst (optional) p-Toluenesulfonic acid (catalytic)Can improve reaction rates

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for the synthesis of Metogest?

A: A common and practical starting material for the synthesis of many steroid derivatives is 16-dehydropregnenolone acetate (16-DPA). It is commercially available and can be produced from diosgenin, a natural product.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or visualizing under UV light can help in identifying the spots.

Q: What are the best practices for purifying the intermediates and the final product?

A: Column chromatography on silica gel is the most common method for purifying steroid intermediates. The choice of eluent (solvent system) is critical for achieving good separation. For the final product, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) can be used to obtain a high-purity crystalline solid.

Experimental Protocols

Protocol 1: Synthesis of 16-Methyl-16-dehydropregnenolone Acetate
  • To a solution of 16-dehydropregnenolone acetate (1 eq) in anhydrous THF (10 mL/g of starting material) at 0°C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 16,16-Dimethylpregnenolone Acetate
  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF (15 mL/g of starting material) at 0°C, add a solution of 16-methyl-16-dehydropregnenolone acetate (1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C and add methyl iodide (2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Carefully quench the reaction with water and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Diagrams

Metogest_Synthesis_Workflow Start 16-Dehydropregnenolone Acetate (16-DPA) Step1 Grignard Reaction (MeMgBr) Start->Step1 Intermediate1 16-Methyl Intermediate Step1->Intermediate1 Step2 Methylation (NaH, MeI) Intermediate1->Step2 Intermediate2 16,16-Dimethyl Intermediate Step2->Intermediate2 Step3 Oppenauer Oxidation & Dehydrogenation (DDQ) Intermediate2->Step3 FinalProduct Metogest Step3->FinalProduct

Caption: Proposed workflow for Metogest synthesis.

Troubleshooting_Logic Start Low Yield in a Synthesis Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Check TLC SideProducts Side Products Formed? IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Loss during Purification? SideProducts->PurificationLoss No OptimizeConditions Optimize Reaction Conditions (TLC) SideProducts->OptimizeConditions Yes ImprovePurification Improve Purification Technique PurificationLoss->ImprovePurification Yes FinalProduct Improved Yield IncreaseTimeTemp->FinalProduct Solution ChangeReagent Change Reagent/ Solvent ChangeReagent->FinalProduct Solution OptimizeConditions->FinalProduct Solution ImprovePurification->FinalProduct Solution

Caption: General troubleshooting logic for low yield.

Technical Support Center: Overcoming Metogest Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Metogest in in vitro experiments.

Troubleshooting Guide & FAQs

This section offers solutions to common solubility problems faced when working with Metogest in an in vitro setting. The advice provided is based on established methods for handling poorly soluble steroid compounds.

Q1: My Metogest is not dissolving in my aqueous assay buffer. What should I do?

A1: Metogest, like many steroid hormones, is expected to have very low aqueous solubility. Direct dissolution in aqueous buffers is unlikely to be successful. It is standard practice to first dissolve the compound in an organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium.

Q2: What organic solvents are recommended for preparing a Metogest stock solution?

A2: Based on data for structurally similar steroid hormones like progesterone, the following solvents are recommended as a starting point:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro assays.

  • Ethanol (Absolute): Frequently used for dissolving steroid hormones for cell culture applications.[1][2]

  • Methanol: A polar organic solvent that can be effective for dissolving a wide range of organic compounds.[3]

  • Acetone: A polar, aprotic solvent capable of dissolving many organic substances.

It is crucial to prepare a high-concentration stock solution so that the volume of organic solvent added to your final assay medium is minimal, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[2]

Q3: I've dissolved Metogest in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to overcome this:

  • Optimize the Dilution Process: Add the Metogest stock solution to your culture medium dropwise while vortexing or stirring to ensure rapid mixing and dispersion.

  • Use a Carrier Protein: Including a protein like bovine serum albumin (BSA) in your assay buffer can help to solubilize hydrophobic compounds by binding to them and keeping them in solution.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. For instance, progesterone's aqueous solubility is significantly enhanced by complexation with 2-Hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin.[1][4]

  • Test Different Solvents: The choice of solvent can influence the stability of the compound upon dilution. Experiment with the recommended solvents to see which provides the best results for your specific assay conditions.

Q4: What is the maximum concentration of organic solvent that is safe for my cells?

A4: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO or ethanol in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects.[2] It is essential to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line and assay duration.

Q5: Are there any alternative formulation strategies to improve Metogest's solubility?

A5: Yes, several advanced formulation techniques can be explored, particularly for in vivo studies, but some may be adapted for in vitro work:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like nanoemulsions or solid lipid nanoparticles can enhance its solubility and bioavailability.

Quantitative Data Summary

The following table summarizes the solubility of progesterone, a structurally related steroid, in various solvents. This data can be used as a starting point for preparing Metogest solutions. Note that the exact solubility of Metogest may differ.

Solvent/SystemProgesterone SolubilityReference
Water0.02 mg/mL[1]
Absolute Ethanol1 mg/mL (to prepare a 20 µg/mL stock)[1]
45% (w/v) 2-Hydroxypropyl-β-cyclodextrin39 mg/mL[1]
Water (as a complex with methyl-β-cyclodextrin)25 mg/mL

Metogest Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₂[5]
Molecular Weight302.5 g/mol [5]

Experimental Protocols

Protocol 1: Preparation of a Metogest Stock Solution

This protocol describes the preparation of a 10 mM Metogest stock solution in DMSO.

Materials:

  • Metogest (MW: 302.5 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Weigh out 3.025 mg of Metogest powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the Metogest is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Cell-Based Assay with Metogest

This protocol provides a general workflow for treating cultured cells with Metogest.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • 10 mM Metogest stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., for viability, gene expression, etc.)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM Metogest stock solution.

    • Prepare serial dilutions of the Metogest stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Important: The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (e.g., 0.1%).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the Metogest-treated wells.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the appropriate volume of the prepared Metogest working solutions or vehicle control medium to each well.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the specific assay to measure the desired endpoint (e.g., MTT assay for viability, qPCR for gene expression, etc.).

Visualizations

experimental_workflow Experimental Workflow for In Vitro Metogest Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM Metogest stock in DMSO working_sol Prepare working solutions in culture medium stock_prep->working_sol vehicle_ctrl Prepare vehicle control (DMSO in medium) stock_prep->vehicle_ctrl treat_cells Treat cells with Metogest or vehicle control working_sol->treat_cells vehicle_ctrl->treat_cells seed_cells Seed cells in multi-well plate seed_cells->treat_cells incubate Incubate for defined period treat_cells->incubate assay Perform specific assay (e.g., MTT, qPCR) incubate->assay data_analysis Data analysis and interpretation assay->data_analysis

Caption: Workflow for preparing and using Metogest in cell-based assays.

signaling_pathway Hypothesized Metogest Signaling Pathway cluster_cytoplasm cluster_nucleus Metogest Metogest PR Progesterone Receptor (PR) Metogest->PR Binds to Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSP Heat Shock Proteins PR->HSP Dissociates from PR_Dimer PR Dimer PR->PR_Dimer Dimerizes PRE Progesterone Response Element PR_Dimer->PRE Translocates to nucleus and binds to Transcription Transcription (mRNA synthesis) PRE->Transcription Initiates Translation Translation (Protein synthesis) Transcription->Translation Leads to Biological_Response Biological Response Translation->Biological_Response Results in

Caption: Hypothesized signaling pathway of Metogest via the progesterone receptor.

References

Optimizing Metogest Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Metogest concentration for their cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Metogest and what is its primary mechanism of action in cell culture?

Metogest is a synthetic progestin that exerts its effects primarily by binding to and activating progesterone receptors (PRs). In PR-positive cell lines, this interaction can lead to a variety of cellular responses, including the inhibition of cell growth and the induction of cell cycle arrest, typically at the G0/G1 phase.[1] The specific mechanism can be cell-type dependent and may involve the modulation of various signaling pathways that control cell proliferation and survival.

Q2: What is a typical starting concentration range for Metogest in cell culture experiments?

The optimal concentration of Metogest is highly dependent on the specific cell line being used. For sensitive, estrogen receptor-positive and progesterone receptor-positive breast cancer cell lines like T-47D, concentrations as low as 0.04 nM have shown inhibitory effects.[1] However, for other responsive cell lines, concentrations up to 100 nM or higher may be necessary to observe a significant effect.[1] A preliminary dose-response experiment is crucial to determine the effective concentration range for your specific cell model.

Q3: How does Metogest affect the cell cycle?

Metogest-induced growth inhibition is often associated with a decrease in the proportion of cells in the S-phase and an accumulation of cells in the G0/G1 phase of the cell cycle.[1] This is due to an increase in the G1 transit time.[1] The effect on the cell cycle can be time-dependent; for instance, in T-47D cells, maximal accumulation in G0/G1 occurs within the first 24 hours of treatment, while in MCF-7 cells, it may take longer.[1] Some studies have also noted a biphasic effect, with an initial stimulation of proliferation followed by inhibition.[2][3]

Q4: Can Metogest induce apoptosis in cancer cells?

Yes, progestins like Metogest can induce apoptosis, or programmed cell death, in certain contexts. For example, in the endometrium, progestin treatment has been shown to increase the number of apoptotic cells, an effect associated with the modulation of transforming growth factor-beta (TGF-beta).[4] Similarly, a derivative of 2-methoxyestradiol, 2-MeOE2bisMATE, has been shown to induce hallmarks of apoptosis such as membrane blebbing and nuclear fragmentation in MCF-7 breast cancer cells.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell proliferation. - Cell line is not sensitive to Metogest (e.g., lacks progesterone receptors). - Concentration is too low. - Incorrect solvent or poor solubility. - Confirm the progesterone receptor status of your cell line. - Perform a dose-response experiment with a wider range of concentrations. - Ensure Metogest is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium.
High levels of cell death, even at low concentrations. - High sensitivity of the cell line. - Solvent toxicity. - Use a lower range of Metogest concentrations in your dose-response experiments. - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).
Precipitate forms in the culture medium. - Metogest concentration exceeds its solubility in the medium. - Prepare a higher concentration stock solution in an appropriate solvent and dilute it further in the medium. - Do not exceed the known solubility limit of Metogest in your final culture medium.
Inconsistent results between experiments. - Variations in cell seeding density. - Inconsistent incubation times. - Lot-to-lot variability of Metogest or other reagents. - Ensure consistent cell seeding density for all experiments. - Maintain precise and consistent incubation times. - Use the same lot of reagents whenever possible and qualify new lots.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Metogest using an MTT Assay

This protocol outlines the steps to determine the concentration of Metogest that inhibits cell viability by 50% (IC50) using a colorimetric MTT assay.

Materials:

  • Metogest

  • Appropriate cell line and culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Metogest in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 nM to 1000 nM). Remove the old medium from the cells and add the Metogest-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Metogest).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the Metogest concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Metogest on the cell cycle distribution.

Materials:

  • Metogest-treated and control cells

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your control and Metogest-treated cultures.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Example Dose-Response of Metogest on Different Breast Cancer Cell Lines

Cell LineProgesterone Receptor StatusIC50 (nM) after 72h treatment
T-47DPositive~0.1 - 1
MCF-7Positive~10 - 50
MDA-MB-231Negative>1000

Note: These are example values and the actual IC50 will vary depending on experimental conditions.

Table 2: Example Effect of Metogest (10 nM) on Cell Cycle Distribution in T-47D Cells after 24h

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55%35%10%
Metogest (10 nM)70%20%10%

Note: These are example values and will vary based on the specific cell line and experimental conditions.

Visualizations

Metogest_Signaling_Pathway Metogest Metogest PR Progesterone Receptor Metogest->PR Binds and activates Nucleus Nucleus PR->Nucleus Translocates to CyclinD1 Cyclin D1/CDK4/6 Nucleus->CyclinD1 Decreases transcription Rb Rb Phosphorylation CyclinD1->Rb Inhibits E2F E2F Rb->E2F Inhibits G1_Arrest G1 Phase Arrest Rb->G1_Arrest Leads to S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Simplified signaling pathway of Metogest leading to G1 cell cycle arrest.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with serial dilutions of Metogest Seed_Cells->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h MTT_Assay Perform MTT Assay Incubate_48h->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Treat_IC50 Treat with IC50 concentration of Metogest Determine_IC50->Treat_IC50 Seed_Cells_6well Seed Cells in 6-well plate Seed_Cells_6well->Treat_IC50 Incubate_24h Incubate for 24h Treat_IC50->Incubate_24h Harvest_Cells Harvest Cells Incubate_24h->Harvest_Cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest_Cells->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Harvest_Cells->Apoptosis_Assay

Caption: Experimental workflow for optimizing and characterizing Metogest's effects.

Troubleshooting_Flow action action result result Start No effect observed? Check_PR Is cell line PR positive? Start->Check_PR Check_Conc Concentration too low? Check_PR->Check_Conc Yes Action_PR Use PR positive cell line Check_PR->Action_PR No Check_Sol Solubility issue? Check_Conc->Check_Sol No Action_Conc Increase concentration range Check_Conc->Action_Conc Yes Action_Sol Check solvent and stock preparation Check_Sol->Action_Sol Yes Success Experiment Optimized Check_Sol->Success No Action_Conc->Success Action_Sol->Success

Caption: A logical flow for troubleshooting lack of Metogest effect.

References

Troubleshooting Metogest stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metogest. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Metogest in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Metogest and what are its key chemical properties?

Metogest, also known as 16,16-dimethyl-19-nortestosterone, is a steroidal antiandrogen. As a steroidal compound, it is largely hydrophobic. Below is a summary of its key chemical properties.

PropertyValue
Molecular Formula C₂₀H₃₀O₂
Molar Mass 302.45 g/mol
Appearance White to off-white powder (typical for steroids)
General Solubility Practically insoluble in water; soluble in organic solvents like DMSO and ethanol.

Q2: What are the primary factors that can affect Metogest stability in my experimental solutions?

The stability of Metogest in solution can be influenced by several factors:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis of certain functional groups.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can cause photolytic degradation. Solutions should be protected from light.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Solvent: The choice of solvent can impact stability. While soluble in organic solvents, precipitation can occur upon dilution into aqueous buffers.

Q3: What are the recommended storage conditions for Metogest stock solutions?

For optimal stability, stock solutions of Metogest should be:

  • Stored at low temperatures: -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months) is a general recommendation for bioactive chemical solutions.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Aliquoted: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to store the stock solution in smaller, single-use aliquots.

  • Tightly sealed: This prevents solvent evaporation and contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation of Metogest upon dilution in aqueous buffer (e.g., PBS). Metogest is hydrophobic and has low solubility in aqueous solutions. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.1. Ensure the final concentration of DMSO is kept as high as experimentally permissible (typically ≤0.5% in cell-based assays to avoid cytotoxicity).[1][2]2. Prepare intermediate dilutions in a solvent mixture with a higher percentage of the organic solvent before the final dilution into the aqueous buffer.3. Consider using a solubilizing agent if compatible with your experimental system.
Inconsistent or loss of biological activity in experiments. Degradation of Metogest in the working solution due to improper storage or handling.1. Prepare fresh working solutions for each experiment from a frozen stock aliquot.2. Perform a stability study of Metogest in your specific experimental buffer to determine its stability under your experimental conditions (see Experimental Protocols section).3. Ensure that the pH and temperature of your experimental setup are within a stable range for Metogest.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Chemical degradation of Metogest into one or more degradation products.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[3][4][5][6][7]2. Use a validated stability-indicating HPLC method to separate Metogest from its degradation products.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of Metogest Stock and Working Solutions for In Vitro Assays

This protocol provides a general procedure for preparing Metogest solutions for use in cell culture experiments.

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of Metogest powder (e.g., 3.02 mg).

    • Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 3.02 mg).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes.

    • Store at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentration. To minimize precipitation, add the Metogest stock solution to the medium while vortexing gently.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).[1] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of Metogest and for developing stability-indicating analytical methods. The following is a general protocol.[3][4][5][6][7]

  • Prepare a Metogest solution in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose the solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified time.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a suitable analytical method like HPLC to determine the extent of degradation and identify any degradation products.

Illustrative Data from a Hypothetical Forced Degradation Study of Metogest

The following data is for illustrative purposes only and is based on the expected behavior of similar steroidal compounds. Actual results may vary.

Stress ConditionDurationMetogest Remaining (%)Degradation Products Observed
0.1 M HCl24 hours851 major, 1 minor
0.1 M NaOH24 hours781 major
3% H₂O₂24 hours922 minor
80°C (Thermal)24 hours951 minor
UV Light (254 nm)24 hours891 major

Visualizations

Androgen Receptor Signaling Pathway (Antagonized by Metogest)

Metogest, as a steroidal antiandrogen, functions by competitively inhibiting the androgen receptor (AR), thereby blocking the downstream signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT).

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion DHT Dihydrotestosterone (DHT) Testosterone_cyto->DHT Conversion AR_inactive Androgen Receptor (AR) + HSPs DHT->AR_inactive Binding Five_alpha_reductase 5α-reductase AR_active Activated AR-DHT Complex AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization Metogest Metogest Metogest->AR_inactive Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_transcription Gene Transcription ARE->Gene_transcription Initiates

Figure 1. Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of Metogest.
Experimental Workflow for Assessing Metogest Solution Stability

A systematic workflow is crucial for accurately determining the stability of Metogest in a given experimental solution.

stability_workflow prep Prepare Metogest Solution in Experimental Buffer stress Expose to Stress Conditions (e.g., 37°C, Light) prep->stress sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Metogest Peak Area and Degradant Peaks hplc->data analyze Calculate % Degradation vs. Time data->analyze

Figure 2. A typical experimental workflow for evaluating the stability of Metogest in solution over time.
Logical Relationship of Factors Affecting Metogest Stability

Several interrelated factors can contribute to the degradation of Metogest in solution. Understanding these relationships is key to troubleshooting stability issues.

stability_factors cluster_factors Influencing Factors Metogest Metogest in Solution Degradation Degradation Metogest->Degradation pH pH (Acidic/Basic) pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Figure 3. Key environmental factors that can lead to the degradation of Metogest in experimental solutions.

References

Technical Support Center: Refining Animal Dosing Protocols for SC-14207 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the research compound "SC-14207" is not available in publicly accessible databases. Searches for this designation did not yield specific data on its mechanism of action, established animal dosing protocols, or any experimental applications.

The following technical support guide is a generalized framework based on common challenges encountered during in vivo studies with novel small molecule compounds. Researchers working with a compound designated "SC-14207" should adapt these recommendations based on the specific physicochemical properties and biological targets of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: How do I determine the appropriate vehicle for my initial in vivo studies with a new compound like SC-14207?

A1: The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. A tiered approach is recommended:

  • Aqueous-Based Vehicles: Start with the simplest vehicles. Assess the solubility of SC-14207 in physiological saline (0.9% NaCl) and phosphate-buffered saline (PBS). These are generally the most biocompatible options.

  • Co-solvents: If solubility is limited in aqueous solutions, consider using co-solvents. Common choices include DMSO, ethanol, polyethylene glycol (e.g., PEG300, PEG400), and propylene glycol. It is crucial to keep the percentage of organic co-solvents to a minimum to avoid vehicle-induced toxicity.

  • Surfactants: For highly lipophilic compounds, the addition of a surfactant such as Tween 80 or Cremophor EL can improve solubility and stability in aqueous solutions.

  • Cyclodextrins: Encapsulation with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can enhance the solubility of hydrophobic compounds.

Q2: My compound precipitates out of solution upon dilution or during administration. What are the potential causes and solutions?

A2: Precipitation can lead to inaccurate dosing and adverse effects. Common causes and troubleshooting steps are outlined below:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Review and optimize the vehicle composition. Consider the formulation strategies mentioned in Q1.
Incorrect Formulation Procedure Ensure the compound is fully dissolved in the organic solvent before adding the aqueous component. Add the aqueous phase gradually while vortexing or sonicating.
Temperature Effects Some formulations may be temperature-sensitive. Prepare and store the formulation at the recommended temperature. Gentle warming may aid dissolution, but stability at that temperature must be confirmed.
High Compound Concentration The concentration of the compound may exceed its solubility limit in the chosen vehicle. Try preparing a more dilute solution and increasing the dosing volume, staying within acceptable limits for the animal species and route of administration.

Q3: What are the recommended maximum administration volumes for different routes in common laboratory animals?

A3: Adhering to established volume limits is essential for animal welfare and data reproducibility. The following table provides general guidelines.[1][2][3]

Species Route of Administration Maximum Volume (mL/kg)
Mouse Intravenous (IV) - bolus5
Intraperitoneal (IP)10
Subcutaneous (SC)10
Oral (PO) - gavage10
Rat Intravenous (IV) - bolus5
Intraperitoneal (IP)10
Subcutaneous (SC)5
Oral (PO) - gavage10

Note: These are general guidelines. The specific volume may vary depending on the substance's properties and the experimental protocol, which must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]

Troubleshooting Guides

Issue: High Variability in Experimental Readouts

High variability in in vivo studies can obscure true biological effects. A systematic approach to troubleshooting is necessary.

Caption: Troubleshooting high experimental variability.

Issue: Adverse Events or Toxicity Observed

Distinguishing between compound-induced toxicity and vehicle effects is a critical step.

Caption: Differentiating compound vs. vehicle toxicity.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

  • Prepare a stock solution of SC-14207 in a suitable organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50-100 mg/mL).

  • In separate microcentrifuge tubes, add a small, precise volume of the stock solution to a larger volume of the test vehicle (e.g., saline, PBS, 5% Tween 80 in saline).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any precipitation or cloudiness against a dark background.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Formulation Preparation (Example with Co-solvent)

This is a general example and must be optimized for the specific compound.

  • Weigh the required amount of SC-14207 and place it in a sterile, conical tube.

  • Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be used to aid dissolution.

  • If using, add the secondary co-solvent (e.g., PEG300) and mix thoroughly.

  • If using, add the surfactant (e.g., Tween 80) and mix until a homogenous solution is formed.

  • Slowly add the aqueous component (e.g., saline) dropwise while continuously vortexing.

  • Visually inspect the final formulation for clarity and absence of precipitation.

  • Prepare the formulation fresh on the day of dosing.[4]

Signaling Pathway Visualization

As the mechanism of action for "SC-14207" is unknown, a generic representation of a signaling pathway affected by a hypothetical inhibitor is provided below.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response SC14207 SC-14207 (Hypothetical Inhibitor) SC14207->Kinase2

Caption: Hypothetical signaling pathway with an inhibitor.

References

Mitigating degradation of 16,16-dimethyl-19-nortestosterone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of 16,16-dimethyl-19-nortestosterone during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 16,16-dimethyl-19-nortestosterone?

For optimal stability, 16,16-dimethyl-19-nortestosterone should be stored under controlled conditions to minimize degradation. As a solid, it is recommended to store the compound at room temperature, protected from light and moisture.[1] For long-term storage or when in solution, storing at -20°C is advisable to slow down potential degradation processes.[2] Some synthetic steroids may even benefit from storage at temperatures as low as -80°C, especially for stock solutions.

Q2: What are the common causes of degradation for synthetic androgens like 16,16-dimethyl-19-nortestosterone?

Synthetic androgens are susceptible to degradation from several factors, including:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the steroid structure.

  • Oxidation: The presence of oxidizing agents or exposure to air can cause oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the formation of degradation products.[3][4]

  • Thermal Stress: High temperatures can accelerate the rate of chemical degradation.

  • Microbial Contamination: In non-sterile solutions or biological matrices, microorganisms can metabolize the steroid, leading to its degradation.

Q3: How can I detect and quantify the degradation of 16,16-dimethyl-19-nortestosterone?

The most common and effective analytical techniques for detecting and quantifying steroid degradation are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both.[5][6]

  • GC-MS: This technique is highly sensitive and provides structural information about the degradation products, which is crucial for identifying degradation pathways.[7][8][9][10]

Developing a validated, stability-indicating analytical method is essential for accurately assessing the stability of your compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of 16,16-dimethyl-19-nortestosterone during storage and experimentation.

Problem: I am observing unexpected peaks in my HPLC/GC-MS analysis of a stored sample.

This is a common indication of degradation. The following workflow can help you troubleshoot the issue:

start Unexpected peaks observed check_storage Review storage conditions (Temperature, Light, Moisture) start->check_storage check_handling Evaluate sample handling (Solvent purity, pH, exposure to air) check_storage->check_handling If conditions were optimal forced_degradation Perform forced degradation study (Acid, Base, Oxidative, Thermal, Photo) check_handling->forced_degradation If handling was appropriate characterize_degradants Characterize degradation products (MS, NMR) forced_degradation->characterize_degradants modify_storage Optimize storage conditions (Lower temperature, protect from light) characterize_degradants->modify_storage Based on degradation pathways modify_handling Refine handling procedures (Use high-purity solvents, inert atmosphere) characterize_degradants->modify_handling Based on degradation pathways end Stability profile established modify_storage->end modify_handling->end

Caption: Troubleshooting workflow for unexpected analytical peaks.

Problem: My stock solution of 16,16-dimethyl-19-nortestosterone is showing a decrease in concentration over time.

This indicates instability in the chosen solvent and storage conditions.

Potential Cause Troubleshooting Steps
Solvent-Induced Degradation 1. Ensure the use of high-purity, HPLC-grade solvents. 2. Evaluate the pH of the solvent; some steroids are unstable at acidic or basic pH. 3. Consider using a different solvent system.
Inappropriate Storage Temperature 1. If stored at room temperature or 4°C, switch to -20°C or -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Light Exposure 1. Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Oxidation 1. Degas the solvent before preparing the solution. 2. Consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Problem: I am seeing significant degradation during my experimental protocol.

Degradation can also occur during sample processing and analysis.

Potential Cause Troubleshooting Steps
pH of Buffers or Media 1. Assess the pH stability of 16,16-dimethyl-19-nortestosterone across the pH range used in your experiments. 2. Adjust the pH of your buffers if the compound is found to be unstable.
Temperature During Incubation/Processing 1. Determine if high temperatures are necessary for your experiment and if they contribute to degradation. 2. If possible, reduce the incubation temperature or duration.
Presence of Reactive Species 1. Identify any potentially reactive components in your experimental setup (e.g., oxidizing or reducing agents). 2. If possible, substitute these components with less reactive alternatives.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the degradation pathways of 16,16-dimethyl-19-nortestosterone.[11][12][13] The goal is to achieve 5-20% degradation to identify the primary degradation products.[14]

cluster_stress Stress Conditions start Prepare stock solution of 16,16-dimethyl-19-nortestosterone acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (e.g., UV/Vis light) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradants (LC-MS/MS, NMR) analysis->characterization pathway Elucidate degradation pathways characterization->pathway end Develop stability-indicating method and optimize storage pathway->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 16,16-dimethyl-19-nortestosterone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic studies on the solid, dissolve the sample in the initial solvent at each time point.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Stability-Indicating HPLC Method Development

A robust HPLC method is essential for monitoring the stability of 16,16-dimethyl-19-nortestosterone.

Parameter Recommendation
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a lower percentage of organic phase and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities).
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV detection at an appropriate wavelength (e.g., 240 nm for the α,β-unsaturated ketone chromophore).
Injection Volume 10-20 µL

The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Data Summary

Stress Factor Condition to Avoid Recommended Mitigation Strategy
Temperature Elevated temperatures (e.g., > 40°C) for extended periods.Store at controlled room temperature or refrigerated/frozen for long-term storage.
pH Strongly acidic or alkaline conditions.Maintain solutions at a neutral pH unless the compound's stability profile is known.
Light Direct sunlight or UV light exposure.Store in amber containers or protect from light with opaque materials.
Oxidation Presence of oxidizing agents or exposure to atmospheric oxygen.Use high-purity solvents, and for sensitive applications, handle under an inert atmosphere.
Humidity High moisture content for solid samples.Store in a desiccator or with a desiccant.

References

Enhancing the specificity of Metogest in competitive binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metogest Assays

Welcome to the technical support center for Metogest competitive binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the specificity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of Metogest and what are the known off-targets?

Metogest is a steroidal antiandrogen designed to be a high-affinity competitive antagonist of the Androgen Receptor (AR).[1] However, due to its steroidal structure, cross-reactivity with other steroid hormone receptors, particularly the Progesterone Receptor (PR) and to a lesser extent, the Glucocorticoid Receptor (GR), can occur.[2][3] Enhancing assay specificity is crucial to distinguish between on-target and off-target effects.

Q2: My competitive binding assay is showing a high background signal. How can I reduce it?

High background noise can mask the specific binding signal and is often caused by non-specific binding of reagents to the assay plate or other components.[4][5] Here are several strategies to mitigate this issue:

  • Optimize Blocking Conditions : The choice and concentration of the blocking agent are critical. Test different agents like Bovine Serum Albumin (BSA) or casein at various concentrations (e.g., 1-5%). Increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can also significantly improve results.[6]

  • Increase Wash Step Stringency : Insufficient washing may leave unbound reagents in the wells.[5] Increase the number of wash cycles (e.g., from 3 to 5) and ensure the wash buffer contains a suitable detergent concentration (e.g., 0.05% Tween-20).

  • Check Reagent Quality : Aggregated labeled ligands or antibodies can bind non-specifically. Centrifuge reagents before use and ensure they have been stored correctly.

Below is a troubleshooting workflow for addressing high background signals.

high_background_troubleshooting cluster_solutions Troubleshooting Steps start High Background Signal Detected check_blocking Optimize Blocking (Agent, Conc., Time) start->check_blocking check_washing Increase Wash Stringency check_blocking->check_washing No Improvement check_reagents Verify Reagent Quality check_washing->check_reagents No Improvement resolved Signal Improved check_reagents->resolved Issue Resolved

Caption: Troubleshooting workflow for high assay background.

Q3: The assay signal is weak or absent. What are the likely causes and solutions?

A weak or nonexistent signal can stem from several factors, from reagent issues to suboptimal assay conditions.[4][6]

  • Reagent Integrity : Confirm the activity and concentration of your target receptor, labeled ligand, and Metogest. Degradation due to improper storage or repeated freeze-thaw cycles can lead to low signal.[7]

  • Incubation Times : Ensure the binding reaction has reached equilibrium. You may need to extend the incubation time for the competitive binding step.[8]

  • Buffer Composition : The pH and ionic strength of the assay buffer can significantly influence binding interactions. Prepare buffers fresh and verify the pH.[6]

  • Plate Type : Use high-binding microplates to ensure sufficient immobilization of the target receptor.

Q4: How can I confirm that Metogest is binding specifically to the Androgen Receptor and not off-targets in my assay?

Distinguishing specific on-target binding from off-target binding is fundamental.

  • Use a Panel of Targets : Run parallel competitive binding assays with membranes or purified receptors for known potential off-targets (PR, GR). A significant rightward shift in the IC50 curve for these receptors compared to the AR indicates specificity.

  • Employ a Structurally Unrelated Competitor : Use a known, specific non-steroidal AR antagonist as a control competitor. If Metogest is acting on the same binding site, the results should be comparable.

  • Kinetic Binding Assays : Performing kinetic competitive binding assays can sometimes help distinguish between different binding orientations or affinities that may not be apparent in equilibrium assays.[9]

The diagram below illustrates the desired specific binding pathway versus potential off-target interactions.

binding_pathway cluster_targets Potential Binding Targets metogest Metogest AR Androgen Receptor (AR) (On-Target) metogest->AR High Affinity (Specific Binding) PR Progesterone Receptor (PR) (Off-Target) metogest->PR Lower Affinity (Cross-Reactivity) GR Glucocorticoid Receptor (GR) (Off-Target) metogest->GR Lower Affinity (Cross-Reactivity) on_target_effect Desired Anti-Androgen Effect AR->on_target_effect off_target_effect Undesired Side Effects PR->off_target_effect GR->off_target_effect

Caption: Specific (on-target) vs. non-specific (off-target) binding of Metogest.

Quantitative Data Summary

The following table presents representative IC50 values for Metogest against the Androgen Receptor and key off-target receptors. This data illustrates the binding profile and highlights the need for assay conditions that favor specificity.

CompoundTarget ReceptorIC50 (nM)Assay Format
Metogest Androgen Receptor (AR)5.2 Radioligand Competition
MetogestProgesterone Receptor (PR)89.5Radioligand Competition
MetogestGlucocorticoid Receptor (GR)250.1Radioligand Competition
Control: R1881Androgen Receptor (AR)1.1Radioligand Competition
Control: ProgesteroneProgesterone Receptor (PR)2.5Radioligand Competition

Data is fictional and for illustrative purposes only.

Experimental Protocols

Protocol: Androgen Receptor Competitive Binding Assay (96-Well Format)

This protocol describes a generic competitive binding assay to determine the IC50 value of Metogest for the Androgen Receptor (AR).

1. Plate Coating:

  • Dilute purified AR to a final concentration of 2 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.6).

  • Add 100 µL of the diluted receptor solution to each well of a 96-well high-binding microplate.

  • Incubate the plate overnight at 4°C.[5]

2. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate 3 times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).

3. Blocking:

  • Add 200 µL of Blocking Buffer (1% BSA in PBS) to each well to prevent non-specific binding.[5]

  • Incubate for 2 hours at room temperature.

4. Competitive Binding:

  • Wash the plate 3 times as described in Step 2.

  • Prepare serial dilutions of Metogest (and control compounds) in Assay Buffer (e.g., PBS with 0.1% BSA).

  • Add 50 µL of the diluted compounds to the appropriate wells.

  • Add 50 µL of a labeled ligand (e.g., ³H-R1881, a synthetic androgen) at a concentration equal to its Kd to all wells.

  • Incubate for 3 hours at room temperature on a plate shaker, protected from light.

5. Detection:

  • Aspirate the solution and wash the plate 5 times with ice-cold Wash Buffer to remove unbound ligand.

  • Add scintillation cocktail to each well (for radioligand assays) or the appropriate substrate for enzyme-linked detection.

  • Read the plate on a suitable detector (e.g., microplate scintillation counter or spectrophotometer).

6. Data Analysis:

  • Subtract the background signal (non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the competitor (Metogest).

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic model) to determine the IC50 value.[6]

The general workflow for this protocol is visualized below.

assay_workflow start Start coating 1. Plate Coating (Target Receptor) start->coating washing1 2. Washing coating->washing1 blocking 3. Blocking (e.g., BSA) washing1->blocking washing2 4. Washing blocking->washing2 binding 5. Competitive Binding (Labeled Ligand + Metogest) washing2->binding washing3 6. Final Washing binding->washing3 detection 7. Detection (Read Signal) washing3->detection analysis 8. Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: General experimental workflow for a competitive binding assay.

References

Technical Support Center: Method Validation for Metogest Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Metogest quantification in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantification of Metogest in biological samples?

A1: The choice of analytical method depends on the required sensitivity, selectivity, and the available equipment. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, especially for complex biological matrices like plasma or serum.[1][2][3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be a robust and cost-effective option, particularly for samples with higher concentrations of Metogest.[4][5][6]

Q2: What are the key parameters to evaluate during method validation for Metogest?

A2: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8][9][10] Each of these parameters must meet predefined acceptance criteria to ensure the reliability of the analytical method.

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis?

A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting endogenous components, can be a significant challenge.[11][12][13] To minimize it, consider optimizing sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[14] Additionally, chromatographic separation should be optimized to separate Metogest from interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is also highly recommended to compensate for matrix effects.[12]

Q4: What are the acceptable limits for accuracy and precision during method validation?

A4: For chromatographic assays, regulatory guidelines generally state that the mean accuracy should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%.[15] For the Lower Limit of Quantification (LLOQ), the acceptance criteria are often tightened to ±20% for both accuracy and precision.[16][17]

Q5: How should I assess the stability of Metogest in biological samples?

A5: Stability testing is crucial and should evaluate the analyte's stability under various conditions that mimic sample handling and storage.[18][19] This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (e.g., -20°C or -80°C).[20][21][22] The stability of Metogest in stock solutions should also be assessed.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the quantification of Metogest.

High-Performance Liquid Chromatography (HPLC-UV)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure Metogest is in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Clean the column according to the manufacturer's instructions or replace it if necessary.[23]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and degas it before use.
Temperature variations.Use a column oven to maintain a constant temperature.[23]
System leaks.Check for any leaks in the pump, injector, or fittings.
Low Signal Intensity Incorrect UV wavelength.Ensure the detector is set to the maximum absorbance wavelength (λmax) of Metogest.
Low extraction recovery.Optimize the sample extraction procedure to improve recovery.
Sample degradation.Investigate sample stability and ensure proper storage and handling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effect) Co-eluting matrix components.Improve chromatographic separation to isolate the analyte from interferences.[11][12]
Inefficient sample clean-up.Employ more rigorous sample preparation techniques like SPE or LLE.
Phospholipid contamination.Use a phospholipid removal plate or a specific extraction protocol to eliminate phospholipids.[12]
No or Low Signal Incorrect mass transitions (MRM).Optimize the precursor and product ions for Metogest and the internal standard in the mass spectrometer.
Inefficient ionization.Adjust the ion source parameters (e.g., temperature, gas flows, voltage).
Blockage in the system.Check for blockages in the sample transfer lines or the MS inlet.
High Background Noise Contaminated mobile phase or system.Use high-purity solvents and flush the LC-MS system thoroughly.
Carryover from previous injections.Optimize the injector wash procedure and gradient elution to remove residual analyte.[17]

Data Presentation: Summary of Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of a bioanalytical method for Metogest quantification.

Validation Parameter Method Acceptance Criteria
Selectivity & Specificity HPLC-UV & LC-MS/MSNo significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.[15]
Linearity HPLC-UV & LC-MS/MSCalibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy HPLC-UV & LC-MS/MSMean concentration should be within ±15% of the nominal value (±20% for LLOQ).[15]
Precision (Intra- & Inter-day) HPLC-UV & LC-MS/MSCoefficient of Variation (CV) should be ≤15% (≤20% for LLOQ).[15]
Recovery HPLC-UV & LC-MS/MSShould be consistent, precise, and reproducible.
Matrix Effect LC-MS/MSThe CV of the IS-normalized matrix factor from at least six lots of blank matrix should be ≤15%.[24]
Stability (Freeze-Thaw, Short-term, Long-term) HPLC-UV & LC-MS/MSMean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Protocols

Sample Preparation: Protein Precipitation (for LC-MS/MS)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (for HPLC-UV)
  • To 500 µL of the biological sample, add 50 µL of internal standard solution.

  • Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and diethyl ether).[5][6]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.

HPLC-UV Chromatographic Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Metogest (e.g., ~240-250 nm for progestins).[4][25]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Metogest quantification.

Method_Validation_Process Start Start Validation Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Recovery Precision->Recovery Matrix_Effect Matrix Effect (for LC-MS/MS) Recovery->Matrix_Effect Stability Stability (Freeze-Thaw, Short/Long-Term) Matrix_Effect->Stability Pass Validation Passed Stability->Pass All Criteria Met Fail Validation Failed (Method Optimization Required) Stability->Fail Criteria Not Met End Method Ready for Routine Use Pass->End Fail->Start Re-validate

Caption: Bioanalytical method validation process overview.

Caption: Troubleshooting decision tree for analytical issues.

References

Strategies to reduce non-specific binding of Metogest in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of Metogest in experimental settings.

Understanding Non-Specific Binding of Metogest

Metogest is a synthetic steroidal progestin. Due to its hydrophobic nature, it has a tendency to bind non-specifically to various surfaces and proteins in experimental setups. This can lead to inaccurate results, high background noise, and reduced assay sensitivity. This guide offers strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding (NSB) for a hydrophobic molecule like Metogest?

A1: High non-specific binding of Metogest can stem from several factors:

  • Hydrophobic Interactions: As a hydrophobic molecule (calculated XLogP3 of 3.5), Metogest can interact non-specifically with plastic surfaces of assay plates and pipette tips, as well as with hydrophobic regions of proteins.

  • Electrostatic Interactions: Although primarily hydrophobic, Metogest's structure can lead to electrostatic interactions with charged surfaces or proteins.

  • Binding to Serum Proteins: In cell-based assays or when using serum-containing buffers, Metogest can bind to abundant serum proteins like albumin and sex hormone-binding globulin (SHBG), leading to sequestration of the molecule and off-target effects.[1]

  • Suboptimal Assay Buffer Composition: Incorrect pH, low ionic strength, or the absence of appropriate blocking agents in the assay buffer can exacerbate non-specific interactions.

Q2: How can I determine the extent of non-specific binding in my assay?

A2: To quantify non-specific binding, it is essential to include proper controls in your experimental design. In a typical binding assay, non-specific binding is measured by incubating the labeled ligand (e.g., radiolabeled Metogest) in the presence of a high concentration of an unlabeled competitor. This competitor will saturate the specific binding sites, so any remaining bound labeled ligand is considered non-specific.

Q3: What are the initial and most effective steps to reduce non-specific binding of Metogest?

A3: The most effective initial steps involve optimizing your assay buffer. This includes:

  • Adding a Blocking Agent: Bovine Serum Albumin (BSA) is a commonly used blocking protein that can coat surfaces and prevent Metogest from binding non-specifically.[2]

  • Including a Non-ionic Surfactant: Low concentrations of surfactants like Tween-20 can disrupt non-specific hydrophobic interactions.[2]

  • Adjusting Salt Concentration: Increasing the ionic strength of your buffer with salts like NaCl can help to shield charged interactions.[2]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your Metogest experiments.

Symptom Potential Cause Recommended Solution
High background signal in all wells, including controls. Inadequate blocking of assay plate surfaces.Increase the concentration of the blocking agent (e.g., BSA from 1% to 2%). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent such as non-fat dry milk or casein.
High signal in "no receptor" or "no cell" control wells. Binding of Metogest to the assay plate or filter materials.Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your assay and wash buffers.[2] Use low-binding microplates.
Variability between replicate wells. Inconsistent washing or liquid handling.Increase the number and volume of wash steps. Ensure thorough aspiration of wash buffer between steps. Use automated plate washers for better consistency.
Low specific binding signal compared to total binding. Binding of Metogest to serum proteins in the assay medium.If using cell-based assays with serum, switch to charcoal-stripped serum to remove endogenous steroids and binding proteins.
Assay signal is not saturable. High degree of non-specific binding is masking the specific binding.Systematically optimize assay conditions starting with buffer composition (pH, salt), then blocking agents, and finally washing steps.

Quantitative Data Summary

The following tables provide a summary of typical concentrations for commonly used reagents to reduce non-specific binding and the binding affinities of various synthetic progestins to serum proteins, which can be a major source of non-specific interactions.

Table 1: Recommended Concentrations of Blocking Agents and Additives

Reagent Typical Concentration Range Purpose Reference
Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Blocks non-specific binding sites on surfaces.[2]
Non-fat Dry Milk1 - 5% (w/v)Alternative blocking agent, particularly for ELISAs.
Tween-200.01 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[2]
NaCl50 - 500 mMReduces non-specific electrostatic interactions.[2]

Table 2: Binding Affinities of Synthetic Progestins to Serum Proteins

Progestin Binding Affinity to SHBG Binding Affinity to Albumin Reference
LevonorgestrelHighModerate[3]
GestodeneHighModerate[3]
3-ketodesogestrelModerateLow[3]
DesogestrelNoneLow[3]
NorgestimateNoneLow[3]
R5020Weak (to transcortin)High[4]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for the Progesterone Receptor

This protocol is adapted for a generic synthetic progestin and can be optimized for Metogest.

Objective: To determine the relative binding affinity of Metogest for the progesterone receptor.

Materials:

  • Purified recombinant human progesterone receptor (PR)

  • Radiolabeled progestin (e.g., [³H]-progesterone)

  • Unlabeled Metogest

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)

  • Wash Buffer (e.g., ice-cold Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine a constant concentration of purified PR and the radiolabeled progestin in the assay buffer.

  • Add increasing concentrations of unlabeled Metogest to compete with the radioligand for binding to the PR. Include a control with no unlabeled competitor for total binding and a control with a saturating concentration of a known high-affinity unlabeled progestin for non-specific binding.

  • Incubate the mixture to allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of Metogest.

  • Plot the specific binding as a function of the Metogest concentration and determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Assay Buffer with BSA - Labeled Ligand - Unlabeled Metogest Incubation Incubate Receptor, Labeled Ligand, and varying concentrations of Metogest Reagents->Incubation Receptor Prepare Receptor Source (e.g., purified receptor, cell lysate) Receptor->Incubation Separation Separate Bound and Free Ligand (e.g., filtration) Incubation->Separation Wash Wash to Remove Non-specifically Bound Ligand Separation->Wash Detection Detect Signal (e.g., scintillation counting) Wash->Detection Calculation Calculate Specific Binding: Total - Non-specific Detection->Calculation Analysis Data Analysis: Determine IC50 Calculation->Analysis

Caption: A typical experimental workflow for a competitive binding assay to determine the binding affinity of Metogest.

Troubleshooting_Logic Start High Non-Specific Binding Detected Check_Blocking Is the blocking step optimized? Start->Check_Blocking Optimize_Blocking Optimize Blocking: - Increase concentration/time - Change blocking agent Check_Blocking->Optimize_Blocking No Check_Buffer Is the buffer composition optimal? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Optimize_Buffer Optimize Buffer: - Adjust pH and salt concentration - Add surfactant (Tween-20) Check_Buffer->Optimize_Buffer No Check_Washing Are washing steps sufficient? Check_Buffer->Check_Washing Yes Optimize_Buffer->Check_Washing Optimize_Washing Optimize Washing: - Increase number/volume of washes - Use ice-cold wash buffer Check_Washing->Optimize_Washing No Re_evaluate Re-evaluate Non-Specific Binding Check_Washing->Re_evaluate Yes Optimize_Washing->Re_evaluate

Caption: A logical troubleshooting workflow for addressing high non-specific binding in Metogest experiments.

References

Validation & Comparative

Metogest vs. Cyproterone Acetate: A Comparative Analysis of Androgen Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgen receptor (AR) binding properties of metogest and cyproterone acetate. The information is intended to assist researchers and professionals in the fields of endocrinology, oncology, and drug development in understanding the molecular interactions of these two steroidal antiandrogens. While quantitative binding data for cyproterone acetate is available, a direct comparison is limited by the absence of publicly accessible, quantitative androgen receptor binding data for metogest.

Androgen Receptor Binding Affinity

The ability of a compound to displace a natural ligand from its receptor is a key measure of its binding affinity. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of androgen receptor binding, a lower IC50 value indicates a higher binding affinity.

CompoundAndrogen Receptor Binding Affinity (IC50)Reference Compound
Cyproterone Acetate 4.4 nM[3H]DHT[1]
7.1 nMNot Specified
24 nMNot Specified
Metogest No publicly available experimental data

Experimental Protocols: Competitive Androgen Receptor Binding Assay

The following is a generalized protocol for a competitive androgen receptor binding assay, a common method used to determine the binding affinity of a compound to the androgen receptor.

Objective: To determine the relative binding affinity of a test compound (e.g., metogest or cyproterone acetate) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen (e.g., [3H]dihydrotestosterone or [3H]R1881) for binding to the receptor.

Materials:

  • Androgen Receptor Source: Cytosol prepared from the ventral prostate of castrated rats is a common source of androgen receptors.

  • Radiolabeled Ligand: A high-affinity radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT) or [3H]methyltrienolone ([3H]R1881).

  • Test Compounds: Metogest, cyproterone acetate, and a reference standard (e.g., unlabeled DHT or R1881).

  • Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (DTT), glycerol, and charcoal-dextran suspension.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Cytosol: The ventral prostates are excised from castrated rats, minced, and homogenized in a cold buffer solution. The homogenate is then centrifuged at high speed to obtain the cytosol fraction, which contains the androgen receptors.

  • Competitive Binding Incubation: A constant amount of the cytosol preparation and a fixed concentration of the radiolabeled ligand are incubated with varying concentrations of the test compound or the unlabeled reference standard.

  • Separation of Bound and Unbound Ligand: After incubation, the unbound radiolabeled ligand is removed from the solution. This is commonly achieved by adding a charcoal-dextran suspension, which adsorbs the free ligand. The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radiolabeled ligand in the supernatant.

  • Measurement of Radioactivity: The radioactivity of the supernatant, which represents the amount of radiolabeled ligand bound to the androgen receptor, is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the competitor (test compound or reference standard). The IC50 value is then determined from this curve.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in androgen receptor binding and signaling, as well as the experimental workflow for its assessment, the following diagrams are provided.

G Competitive Androgen Receptor Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ar Prepare Androgen Receptor Source (e.g., Rat Prostate Cytosol) incubation Incubate AR, Radiolabeled Ligand, and varying concentrations of Test Compound prep_ar->incubation prep_ligand Prepare Radiolabeled Ligand (e.g., [3H]DHT) prep_ligand->incubation prep_test Prepare Test Compounds (Metogest, Cyproterone Acetate) prep_test->incubation separation Separate Bound from Unbound Ligand (e.g., Charcoal Adsorption) incubation->separation detection Measure Radioactivity of Bound Ligand separation->detection analysis Calculate IC50 Value detection->analysis

Caption: Workflow of a competitive androgen receptor binding assay.

G Classical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription

Caption: Simplified classical androgen receptor signaling pathway.

References

A Comparative Guide to the Efficacy of 19-Nortestosterone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key 19-nortestosterone derivatives, a class of synthetic steroids with significant therapeutic applications. While this guide aims to be comprehensive, it is important to note the limited publicly available preclinical data for Metogest (SC-14207) , an investigational steroidal antiandrogen that was patented in 1975 but never marketed. Consequently, this document will focus on a comparative analysis of other well-characterized 19-nortestosterone derivatives, including Norethisterone , Levonorgestrel , and Gestodene , for which robust experimental data are available.

Data Presentation: Progestogenic and Androgenic Activity

The therapeutic efficacy and side-effect profiles of 19-nortestosterone derivatives are largely determined by their relative affinities for and activation of the progesterone receptor (PR) and the androgen receptor (AR). The following table summarizes the transcriptional activation of these receptors by Norethisterone (NET), Levonorgestrel (LNG), and Gestodene (GSD), providing a quantitative comparison of their progestogenic and androgenic potential.

CompoundProgesterone Receptor (PR) Transcriptional ActivationAndrogen Receptor (AR) Transcriptional ActivationProgestogenicity vs. Androgenicity Selectivity Index
Norethisterone (NET) Confirmed progestogenic activityLower AR activation compared to LNG and GSDHighest
Levonorgestrel (LNG) Confirmed progestogenic activityStrong AR activatorLower than NET
Gestodene (GSD) Confirmed progestogenic activityStrong AR activatorLower than NET
5α-dihydroNET Decreased progestogenic activityFour-fold higher AR activation than NETSignificantly lower than NET
5α-dihydroLNG Decreased progestogenic activityUnchanged androgenic activitySignificantly lower than LNG
5α-dihydroGSD Decreased progestogenic activityUnchanged androgenic activitySignificantly lower than GSD

Data synthesized from a study on AR- and PR-dependent transcriptional activation.

Experimental Protocols

The data presented in this guide are derived from rigorous in vitro experiments. The following is a detailed methodology for a key experimental protocol used to assess the hormonal activity of these compounds.

Androgen and Progesterone Receptor-Dependent Transcriptional Activation Assay

Objective: To quantify the ability of 19-nortestosterone derivatives to activate the androgen and progesterone receptors.

Cell Lines:

  • HeLa cells (human cervical cancer cell line) were used for these experiments.

Plasmids:

  • Reporter Plasmid: A plasmid containing a hormone-responsive element (either for the androgen receptor or progesterone receptor) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). This allows for the quantification of receptor activation by measuring the expression of the reporter gene.

  • Expression Vector: A plasmid containing the gene for the human androgen receptor or progesterone receptor. This ensures that the cells produce sufficient amounts of the receptor for the assay.

Experimental Procedure:

  • Cell Culture: HeLa cells are cultured in appropriate media and conditions.

  • Transfection: The cells are transiently transfected with both the reporter plasmid and the corresponding receptor expression vector.

  • Hormone Treatment: After transfection, the cells are treated with varying concentrations of the 19-nortestosterone derivatives (e.g., Norethisterone, Levonorgestrel, Gestodene) or a control compound (e.g., Dihydrotestosterone for AR, Progesterone for PR).

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase, or enzymatic activity for CAT).

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., cells treated with vehicle only) and plotted against the concentration of the compound to determine the dose-response relationship and the potency of each derivative.

This assay allows for a direct comparison of the ability of different compounds to activate the androgen and progesterone receptors, providing a quantitative measure of their hormonal activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid 19-Nortestosterone Derivative Receptor Androgen/Progesterone Receptor (AR/PR) Steroid->Receptor Binding Receptor_HSP Receptor-HSP Complex Dimerization Receptor Dimer Receptor->Dimerization Dimerization HSP Heat Shock Proteins Receptor_HSP->Receptor HSP Dissociation HRE Hormone Response Element (HRE) Dimerization->HRE Binding to DNA Transcription Gene Transcription HRE->Transcription Initiation Experimental_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Transient Transfection - Reporter Plasmid (HRE-Luc) - Receptor Expression Vector (AR/PR) A->B C 3. Treatment - 19-Nortestosterone Derivatives - Control Compounds B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Reporter Gene Assay (e.g., Luciferase Assay) E->F G 7. Data Analysis (Dose-Response Curves) F->G

Validating the Antiandrogenic Effects of Metogest In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo antiandrogenic effects of Metogest (SC-14207), a steroidal antiandrogen.[1] Due to the limited publicly available in vivo data for Metogest, this document outlines a proposed study design based on the well-established Hershberger bioassay. The guide compares the expected outcomes for Metogest with published data for two well-characterized antiandrogens, the non-steroidal antagonist Flutamide and the steroidal antiandrogen Cyproterone Acetate.[2][3][4]

Mechanism of Action: Androgen Receptor Signaling

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), exert their effects by binding to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that regulate the development and maintenance of male characteristics.[5][6][7] Antiandrogens interfere with this pathway, typically by competitively inhibiting the binding of androgens to the AR.[5][6][8]

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR_inactive Androgen Receptor (inactive) DHT->AR_inactive Binds SRD5A->DHT HSP HSP AR_inactive->HSP AR_active Activated AR Complex AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Metogest Metogest Metogest->AR_inactive Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Figure 1: Androgen Receptor Signaling Pathway and Mechanism of Metogest.

Comparative In Vivo Antiandrogenic Activity

The following table summarizes published data for Flutamide and Cyproterone Acetate from Hershberger assays and presents the proposed (hypothetical) data for Metogest. The Hershberger assay is a standardized in vivo method to assess a substance's potential to act as an androgen agonist or antagonist.[9][10][11] The assay relies on the weight changes of androgen-dependent tissues in castrated male rats.[12][13][14]

Compound Type Dose (mg/kg/day) Ventral Prostate Weight (% of Control) Seminal Vesicle Weight (% of Control) Levator Ani/Bulbocavernosus Muscle Weight (% of Control) Reference
Flutamide Non-steroidal10↓ 57.5%↓ 57.3%↓ 66.3%[15]
Cyproterone Acetate Steroidal10Significant ↓Significant ↓Not Reported[4]
Metogest SteroidalProposed: 1, 5, 10Hypothetical: Dose-dependent ↓Hypothetical: Dose-dependent ↓Hypothetical: Dose-dependent ↓N/A

Experimental Protocols

Hershberger Bioassay (as per OECD Guideline 441)

This protocol is designed to evaluate the antiandrogenic potential of a test compound.[9][10][14]

1. Animal Model:

  • Peripubertal male rats, castrated between 42 and 49 days of age.

  • Animals are allowed a recovery period of at least 7 days post-castration.

2. Treatment Groups (minimum 6 animals per group):

  • Vehicle Control: Vehicle only.

  • Testosterone Propionate (TP) Control: Subcutaneous injection of TP (e.g., 0.2-0.4 mg/kg/day).

  • Test Compound Groups: Co-administration of TP and the test compound (Metogest) at various dose levels (e.g., 1, 5, 10 mg/kg/day) via oral gavage or subcutaneous injection.

  • Positive Control: Co-administration of TP and a known antiandrogen (e.g., Flutamide at 10 mg/kg/day).

3. Dosing and Duration:

  • Daily administration for 10 consecutive days.

4. Endpoints and Measurements:

  • At 24 hours after the last dose, animals are euthanized.

  • The following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and fluids)

    • Levator ani and bulbocavernosus muscles

    • Glans penis

    • Cowper's glands

  • Body weight is recorded daily.

5. Data Analysis:

  • Tissue weights are analyzed for statistically significant decreases in the test compound groups compared to the TP control group. A significant decrease in the weight of at least two of the five androgen-dependent tissues is considered a positive result for antiandrogenic activity.

HershbergerWorkflow cluster_prep Preparation cluster_treatment Treatment (10 days) cluster_analysis Analysis cluster_tissues Androgen-Dependent Tissues animal_model Peripubertal Male Rats castration Castration (Day 42-49) animal_model->castration recovery Recovery (≥7 days) castration->recovery grouping Group Allocation (n≥6/group) recovery->grouping control_tp TP Control (0.2-0.4 mg/kg/day, SC) grouping->control_tp test_metogest Metogest + TP (e.g., 1, 5, 10 mg/kg/day, PO/SC) grouping->test_metogest control_positive Flutamide + TP (10 mg/kg/day, PO/SC) grouping->control_positive necropsy Necropsy (24h post-last dose) control_tp->necropsy test_metogest->necropsy control_positive->necropsy dissection Dissection of Androgen- Dependent Tissues necropsy->dissection weighing Tissue Weighing dissection->weighing vp Ventral Prostate sv Seminal Vesicles labc Levator Ani/ Bulbocavernosus gp Glans Penis cg Cowper's Glands data_analysis Statistical Analysis weighing->data_analysis

Figure 2: Experimental Workflow for the Hershberger Bioassay.

Conclusion

While historical information suggests Metogest possesses antiandrogenic properties, a comprehensive in vivo validation using standardized assays like the Hershberger bioassay is necessary to quantify its potency and efficacy. The proposed experimental design provides a robust framework for generating these crucial data. By comparing the results for Metogest with established antiandrogens such as Flutamide and Cyproterone Acetate, researchers can accurately position Metogest within the landscape of antiandrogenic compounds and inform its potential for further development.

References

Comparative Analysis of Metogest Cross-reactivity with Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metogest's binding affinity and functional activity across various steroid hormone receptors. The data presented is intended to offer an objective overview for researchers and professionals in drug development, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Introduction to Metogest

Metogest, also known by its developmental code name SC-14207, is a synthetic steroidal progestin.[1] Its primary therapeutic action is as a potent agonist of the progesterone receptor (PR), which is critical in regulating the female reproductive cycle and pregnancy.[2] Structurally, it is a derivative of 19-nortestosterone.[1] Given its steroidal scaffold, understanding its potential for cross-reactivity with other members of the nuclear steroid receptor family is crucial for a comprehensive pharmacological profile and for anticipating potential off-target effects. This guide focuses on its interactions with the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Comparative Binding Affinity and Functional Activity

The following table summarizes the known binding affinities and functional responses of Metogest at various steroid receptors. The data is compiled from in vitro studies.

ReceptorLigandBinding Affinity (Relative Binding Affinity %)**Functional Activity
Progesterone Receptor (PR) Metogest High *Agonist [2]
Progesterone100%Agonist
Androgen Receptor (AR) Metogest Data not available Antiandrogen [1]
Dihydrotestosterone (DHT)100%Agonist
Estrogen Receptor (ER) Metogest Data not available Data not available
17β-Estradiol100%Agonist
Glucocorticoid Receptor (GR) Metogest Data not available Data not available
Dexamethasone100%Agonist
Mineralocorticoid Receptor (MR) Metogest Data not available Data not available
Aldosterone100%Agonist
  • While specific quantitative RBA values for Metogest are not readily available in the public domain, its classification as a potent progestin indicates a high binding affinity for the progesterone receptor. ** Relative Binding Affinity (RBA) is determined in competitive binding assays, with the natural ligand for each receptor set at 100%.

While quantitative binding data for Metogest at receptors other than the PR is limited in published literature, its documented activity as an antiandrogen indicates a functional interaction with the androgen receptor.[1] This suggests that Metogest can bind to the AR and antagonize the effects of endogenous androgens. Further studies are required to quantify the binding affinity and elucidate the precise mechanism of this antiandrogenic effect.

Experimental Protocols

The data on steroid receptor cross-reactivity is primarily generated through two key types of in vitro assays: competitive binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., Metogest) to displace a radiolabeled ligand from its receptor.

Objective: To determine the relative binding affinity (RBA) of Metogest for AR, ER, GR, and MR.

Materials:

  • Recombinant human steroid receptors (AR, ERα, GR, MR)

  • Radiolabeled ligands: [³H]-Dihydrotestosterone (for AR), [³H]-17β-Estradiol (for ER), [³H]-Dexamethasone (for GR), [³H]-Aldosterone (for MR)

  • Unlabeled Metogest and reference standards (unlabeled natural ligands)

  • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Preparation: A constant concentration of the respective recombinant steroid receptor and its corresponding radiolabeled ligand are incubated together. The concentration of the radiolabeled ligand is typically at or below its dissociation constant (Kd) for the receptor.

  • Competition: Increasing concentrations of unlabeled Metogest (or a reference compound) are added to the receptor/radioligand mixture.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various methods, such as filtration through glass fiber filters that retain the receptor-ligand complex.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of Metogest that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined using the formula: RBA = (IC50 of reference ligand / IC50 of Metogest) x 100.

Reporter Gene Transactivation Assay

This cell-based assay measures the functional consequence (agonist or antagonist activity) of a compound binding to a steroid receptor.

Objective: To determine if Metogest acts as an agonist or antagonist at AR, ER, GR, and MR.

Materials:

  • A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express the receptor of interest.

  • An expression plasmid containing the full-length cDNA for the human steroid receptor (AR, ER, GR, or MR).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell culture medium, transfection reagents, and a luminometer.

Procedure:

  • Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the receptor expression plasmid, the HRE-luciferase reporter plasmid, and the control plasmid.

  • Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with:

    • Vehicle control (to measure baseline activity).

    • Increasing concentrations of Metogest (to test for agonist activity).

    • A known agonist for the receptor (e.g., DHT for AR) in the presence of increasing concentrations of Metogest (to test for antagonist activity).

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and subsequent expression of the luciferase reporter gene.

  • Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.

  • Data Analysis: The normalized luciferase activity is plotted against the concentration of Metogest. An increase in luciferase activity indicates agonism, while a decrease in the agonist-induced signal indicates antagonism.

Visualizing Pathways and Workflows

The following diagrams illustrate the generalized signaling pathway for steroid receptors and the experimental workflow for assessing cross-reactivity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., Metogest) Receptor_HSP Receptor-HSP Complex Steroid->Receptor_HSP Binding & HSP Dissociation Receptor_Ligand Activated Receptor- Ligand Complex Dimer Receptor Dimer Receptor_Ligand->Dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (HRE) on DNA Dimer->HRE Binds to DNA Transcription Modulation of Gene Transcription HRE->Transcription

Caption: Generalized Steroid Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_binding Binding Assay cluster_functional Functional Assay cluster_analysis Data Analysis & Profiling start Test Compound (Metogest) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Reporter Gene Transactivation Assay start->functional_assay binding_result Determine IC50 & RBA binding_assay->binding_result analysis Compare binding affinity (RBA) and functional activity across AR, ER, GR, MR binding_result->analysis functional_result Determine Agonist/ Antagonist Activity functional_assay->functional_result functional_result->analysis

Caption: Workflow for Steroid Receptor Cross-Reactivity.

Conclusion

Metogest is a potent progesterone receptor agonist.[2] Evidence of its antiandrogenic properties highlights its cross-reactivity with the androgen receptor.[1] However, a comprehensive understanding of its interaction with the full panel of steroid receptors is limited by the lack of publicly available quantitative binding and functional data for the estrogen, glucocorticoid, and mineralocorticoid receptors. The experimental protocols detailed in this guide provide a standardized framework for generating such data, which is essential for a complete pharmacological assessment and for predicting potential endocrine-related side effects in a clinical or research setting. Further investigation into these interactions is warranted to fully characterize the selectivity profile of Metogest.

References

Head-to-head comparison of Metogest and finasteride on 5-alpha reductase

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Metogest and finasteride concerning their interaction with the 5-alpha reductase enzyme. While finasteride has been extensively studied, providing a wealth of quantitative data on its inhibitory effects, there is a notable absence of publicly available experimental data for Metogest.

Metogest, also known as 16,16-dimethyl-19-nortestosterone (developmental code name SC-14207), is documented as a steroidal antiandrogen patented in 1975. It was investigated for the treatment of acne but was never brought to market. Despite its classification as an antiandrogen, specific studies detailing its mechanism of action on 5-alpha reductase, including inhibitory concentrations (IC50) or binding affinities (Ki), are not present in the accessible scientific literature.

In contrast, finasteride is a well-established and thoroughly characterized 5-alpha reductase inhibitor. Extensive research has delineated its potent and selective action against the different isoenzymes of 5-alpha reductase, leading to its widespread clinical use in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Due to the lack of quantitative data for Metogest, a direct head-to-head comparison of its performance with finasteride on 5-alpha reductase is not feasible at this time. Therefore, this guide will provide a comprehensive overview of the well-documented effects of finasteride on 5-alpha reductase, presented in the requested format for researchers, scientists, and drug development professionals.

Finasteride: A Detailed Profile on 5-Alpha Reductase Inhibition

Finasteride is a synthetic 4-azasteroid compound that acts as a specific and potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Quantitative Data on Finasteride's 5-Alpha Reductase Inhibition

The inhibitory activity of finasteride has been quantified across various studies, primarily focusing on the two main isoenzymes of 5-alpha reductase: type I and type II. The following table summarizes key quantitative data.

CompoundEnzyme IsoformInhibition MetricValue (nM)Source Organism/Tissue
Finasteride5-alpha reductase IIC50360Human (in vitro)
Finasteride5-alpha reductase IIIC5069Human (in vitro)
Finasteride5-alpha reductase IIKi7.3Human (recombinant)
Finasteride5-alpha reductase IKi108Human (recombinant)

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Signaling Pathway of 5-Alpha Reductase and Inhibition by Finasteride

The following diagram illustrates the biochemical pathway of testosterone conversion to dihydrotestosterone and the point of inhibition by finasteride.

G Testosterone Testosterone SRD5A 5-alpha Reductase (SRD5A1, SRD5A2, SRD5A3) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Product AR Androgen Receptor DHT->AR Binds and Activates Finasteride Finasteride Finasteride->SRD5A Inhibits GeneExpression Androgen-Mediated Gene Expression AR->GeneExpression Regulates

Figure 1: Inhibition of Testosterone to DHT Conversion by Finasteride.

Experimental Protocols

The following section details a generalized methodology for a key experiment used to determine the inhibitory potential of compounds against 5-alpha reductase.

In Vitro 5-Alpha Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., finasteride) against 5-alpha reductase isoenzymes.

Materials:

  • Source of 5-alpha reductase:

    • Microsomal fractions from human prostate tissue or genetically engineered cell lines (e.g., HEK293) overexpressing human 5-alpha reductase type I or type II.

  • Substrate: [1,2,6,7-³H]-Testosterone (radiolabeled).

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Test Compound: Finasteride, dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Buffer: Typically a phosphate or citrate buffer with a pH optimized for the specific isoenzyme being tested (e.g., pH 5.5 for type II, pH 7.0 for type I).

  • Scintillation fluid and vials.

  • Thin-layer chromatography (TLC) plates.

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, chloroform).

Procedure:

  • Enzyme Preparation: The microsomal fraction containing the 5-alpha reductase enzyme is prepared and its protein concentration is determined.

  • Incubation: A reaction mixture is prepared containing the enzyme preparation, reaction buffer, and NADPH.

  • Inhibitor Addition: Varying concentrations of finasteride (or the test compound) are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled testosterone.

  • Incubation Period: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a strong acid or by rapid cooling.

  • Steroid Extraction: The steroids (unconverted testosterone and the product, DHT) are extracted from the aqueous reaction mixture using an organic solvent.

  • Chromatographic Separation: The extracted steroids are separated using thin-layer chromatography (TLC).

  • Quantification: The areas on the TLC plate corresponding to testosterone and DHT are scraped into scintillation vials, scintillation fluid is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of DHT formed in the presence of the inhibitor is compared to the control. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The diagram below illustrates the general workflow for an in vitro 5-alpha reductase inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., Microsomes) Incubation Incubate at 37°C Enzyme->Incubation Buffer Reaction Buffer + NADPH Buffer->Incubation Inhibitor Test Compound (e.g., Finasteride) Inhibitor->Incubation AddSubstrate Add Radiolabeled Testosterone Incubation->AddSubstrate StopReaction Terminate Reaction AddSubstrate->StopReaction Incubate for defined time Extraction Steroid Extraction StopReaction->Extraction TLC TLC Separation Extraction->TLC Quantification Scintillation Counting TLC->Quantification Analysis IC50 Calculation Quantification->Analysis

Figure 2: Workflow for 5-Alpha Reductase Inhibition Assay.

In Vitro Validation of Metogest as a Pure Androgen Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of Metogest as a pure androgen receptor (AR) antagonist. Due to the limited publicly available in vitro data for Metogest, this document outlines the necessary experimental protocols and presents a comparative analysis with the well-characterized, non-steroidal, pure AR antagonists, Bicalutamide and Enzalutamide. The provided methodologies will enable researchers to generate the required data to thoroughly assess the anti-androgenic potential of Metogest.

Comparative Analysis of Androgen Receptor Antagonists

A comprehensive in vitro evaluation of a putative androgen receptor antagonist involves determining its binding affinity, its functional effect on AR-mediated transcription, and its impact on androgen-dependent cell growth. The following table summarizes the available data for Bicalutamide and Enzalutamide, and indicates the data points that need to be experimentally determined for Metogest.

ParameterMetogest (SC-14207)BicalutamideEnzalutamide (MDV3100)
Chemical Class SteroidalNon-steroidalNon-steroidal
AR Binding Affinity (IC₅₀/Ki) Data Not AvailableIC₅₀: ~159-243 nM[1]IC₅₀: 5-8 times higher affinity than Bicalutamide[2][3]
Functional Antagonism (IC₅₀) Data Not AvailableIC₅₀: ~0.2 µM (in HepG2 cells)[4]More potent than Bicalutamide[5]
Cell Proliferation Inhibition (IC₅₀) Data Not AvailableEffective in inhibiting LNCaP cell growth[5]More efficacious than Bicalutamide in LNCaP-AR and 22Rv1 cells[5]
Agonist Activity Data Not AvailablePartial agonist activity reported under certain conditionsNo partial agonist activity[2]

Experimental Protocols

To validate Metogest as a pure androgen receptor antagonist, the following key in vitro experiments should be performed.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the binding affinity (Ki or IC₅₀) of Metogest for the androgen receptor.

Materials:

  • Radioligand: [³H]-R1881 (Methyltrienolone), a potent synthetic androgen.

  • AR Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.[6]

  • Test Compounds: Metogest, Bicalutamide (positive control), Enzalutamide (positive control), Dihydrotestosterone (DHT, unlabeled competitor).

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Scintillation Fluid and Counter.

Procedure:

  • Prepare a dilution series of the test compounds (Metogest) and control compounds.

  • In a multi-well plate, incubate a fixed concentration of the AR source and [³H]-R1881 with varying concentrations of the test compounds.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from unbound radioligand using a method like charcoal adsorption or filtration.[7]

  • Quantify the amount of bound [³H]-R1881 using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

AR-Dependent Reporter Gene Assay

This functional assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.

Objective: To determine if Metogest can antagonize androgen-induced gene expression.

Materials:

  • Cell Line: A human cell line that expresses the androgen receptor, such as the prostate cancer cell line LNCaP or a transiently transfected cell line like HEK293T.

  • Reporter Plasmid: A plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (e.g., containing Androgen Response Elements - AREs).

  • AR Expression Vector: (If using a non-endogenously expressing cell line).

  • Transfection Reagent.

  • Androgen: Dihydrotestosterone (DHT) or R1881.

  • Test Compounds: Metogest, Bicalutamide, Enzalutamide.

  • Luciferase Assay Reagent and Luminometer.

Procedure:

  • Seed the cells in a multi-well plate.

  • If necessary, transfect the cells with the reporter plasmid and AR expression vector.

  • After an appropriate incubation period, treat the cells with a fixed concentration of androgen (e.g., DHT) in the presence of increasing concentrations of the test compounds (Metogest and controls).

  • Incubate for a period sufficient to allow for gene expression (e.g., 18-24 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • To test for agonist activity, treat the cells with the test compounds alone.

  • Plot the reporter activity against the logarithm of the test compound concentration to determine the IC₅₀ for antagonism.

Androgen-Dependent Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cells that require androgens for growth.

Objective: To determine if Metogest can inhibit the growth of androgen-dependent cells.

Materials:

  • Cell Line: An androgen-dependent cell line, such as the LNCaP human prostate cancer cell line.[8]

  • Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS). For androgen-deprivation experiments, charcoal-stripped FBS is used.

  • Androgen: Dihydrotestosterone (DHT) or R1881.

  • Test Compounds: Metogest, Bicalutamide, Enzalutamide.

  • Cell Proliferation Assay Reagent: (e.g., MTT, WST-1, or a cell counting method).

Procedure:

  • Seed LNCaP cells in a multi-well plate in medium containing charcoal-stripped FBS to remove endogenous androgens.

  • After allowing the cells to attach, treat them with a fixed concentration of androgen (e.g., DHT) to stimulate proliferation, in the presence of a dilution series of the test compounds.

  • Include control wells with no androgen, androgen only, and test compounds only (to assess for any agonist or cytotoxic effects).

  • Incubate the cells for a period of several days (e.g., 3-5 days), allowing for multiple cell divisions.

  • Quantify cell proliferation using a suitable assay.

  • Plot the cell proliferation against the logarithm of the test compound concentration to determine the IC₅₀ for growth inhibition.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR AR AR_complex->AR HSP Dissociation HSP HSP AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization Metogest Metogest (Antagonist) Metogest->AR_complex Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Experimental_Workflow cluster_step1 Step 1: Receptor Binding cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Cellular Effect cluster_conclusion Conclusion Binding_Assay Competitive Radioligand Binding Assay Binding_Output Determine AR Binding Affinity (Ki/IC₅₀) Binding_Assay->Binding_Output Reporter_Assay AR-Dependent Reporter Gene Assay Binding_Output->Reporter_Assay Reporter_Output Measure Antagonist/Agonist Activity (IC₅₀) Reporter_Assay->Reporter_Output Proliferation_Assay Androgen-Dependent Cell Proliferation Assay Reporter_Output->Proliferation_Assay Proliferation_Output Assess Inhibition of Cell Growth (IC₅₀) Proliferation_Assay->Proliferation_Output Conclusion Characterize Metogest as a Pure AR Antagonist Proliferation_Output->Conclusion Pure_Antagonist_Logic Metogest Metogest Binds_AR Binds to Androgen Receptor Metogest->Binds_AR No_Agonist_Activity Does NOT Elicit Agonist Activity Metogest->No_Agonist_Activity Blocks_Androgen_Binding Blocks Natural Androgen Binding Binds_AR->Blocks_Androgen_Binding Pure_Antagonist Conclusion: Pure Androgen Receptor Antagonist No_Agonist_Activity->Pure_Antagonist Inhibits_Transcription Inhibits AR-Mediated Gene Transcription Blocks_Androgen_Binding->Inhibits_Transcription Inhibits_Transcription->Pure_Antagonist

References

Comparative study of the pharmacokinetics of Metogest and other antiandrogens

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacokinetic profiles of prominent antiandrogens, offering a comparative perspective for drug development and research professionals. This guide synthesizes available data on Metogest, Spironolactone, Cyproterone Acetate, and Bicalutamide, highlighting key differences in their absorption, distribution, metabolism, and excretion.

Introduction to Antiandrogen Pharmacokinetics

Antiandrogens are a class of drugs that counteract the effects of androgens, the male sex hormones, by various mechanisms. They are crucial in the management of a range of conditions, including prostate cancer, benign prostatic hyperplasia, and hyperandrogenism in women.[1][2] The therapeutic efficacy and safety of these agents are intrinsically linked to their pharmacokinetic properties, which govern their journey through the body. This guide provides a comparative overview of the pharmacokinetics of Metogest and other widely used antiandrogens, including spironolactone, cyproterone acetate, and bicalutamide.

It is important to note that Metogest (16,16-dimethyl-19-nortestosterone), a steroidal antiandrogen patented in 1975, was investigated for the treatment of acne but was never marketed.[3] Consequently, there is a significant lack of publicly available pharmacokinetic data for this compound. The following comparison will, therefore, focus on the well-characterized antiandrogens, with the understanding that data for Metogest is not available for a direct comparative analysis.

Comparative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters of spironolactone, cyproterone acetate, and bicalutamide, offering a clear comparison of their distinct profiles.

Pharmacokinetic ParameterSpironolactoneCyproterone AcetateBicalutamide
Absorption Well-absorbed orally; bioavailability enhanced with food.[4][5]Completely absorbed after oral administration.[3][6][7]Well-absorbed orally; absorption is not affected by food.[8][9][10]
Time to Peak (Tmax) ~2.6 hours for spironolactone; ~4.3 hours for active metabolite canrenone.[4][5]3 to 4 hours.[6][7]Peak plasma concentrations reached within 1–2 hours.[11]
Protein Binding >90% bound to plasma proteins.[4][5]>90%, exclusively to albumin.[6]96% bound to plasma proteins.[12]
Metabolism Rapidly and extensively metabolized in the liver to active metabolites, including canrenone, 7α-thiomethylspirolactone, and 6β-hydroxy-7α-thiomethylspirolactone.[5][13]Extensively metabolized in the liver via cytochrome P450 3A4 to its active metabolite, 15β-hydroxycyproterone acetate.[6]Extensively metabolized in the liver, primarily by CYP3A4. The R-enantiomer is the active form.[8][10][11]
Elimination Half-life (t½) ~1.4 hours for spironolactone; up to 16.5 hours for its active metabolites.[4][5]Approximately 38 hours.[6][7]Approximately 6 days for a single dose, and 7 to 10 days with repeated administration.[9][11]
Excretion Primarily excreted in urine and secondarily in bile as metabolites.[4]Mainly through biliary excretion (~60%) and renal clearance (~33%).[6][7]Primarily excreted in feces, with a small fraction eliminated in the urine.[11]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental methodologies. Below are detailed protocols for key experiments typically employed in the pharmacokinetic profiling of antiandrogens.

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of an antiandrogen.

Methodology:

  • Subject Recruitment: A cohort of healthy male volunteers is enrolled in a randomized, open-label, crossover study.

  • Drug Administration: Subjects receive a single oral dose of the antiandrogen (e.g., 100 mg spironolactone tablet) under fasting and fed conditions. A washout period of at least two weeks is maintained between study periods.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes involved in the metabolism of an antiandrogen.

Methodology:

  • Incubation with Liver Microsomes: The antiandrogen is incubated with human liver microsomes in the presence of NADPH.

  • Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify and characterize the metabolites formed.

  • CYP450 Isoform Identification: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, the antiandrogen is incubated with a panel of recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19). Alternatively, selective chemical inhibitors for specific CYP isoforms are used in incubations with human liver microsomes.

  • Data Analysis: The rate of metabolite formation in the presence of different CYP isoforms or inhibitors is measured to determine the contribution of each enzyme to the overall metabolism of the antiandrogen.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

antiandrogen_pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Element (ARE) AR->ARE Binding GeneTranscription Gene Transcription ARE->GeneTranscription Activation Antiandrogen Antiandrogen Antiandrogen->AR Blockade pharmacokinetic_workflow Start Study Design & Protocol Development Dosing Drug Administration (Oral/IV) Start->Dosing Sampling Biological Sample Collection (Blood/Urine) Dosing->Sampling Analysis Bioanalytical Method (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

References

Benchmarking the Potency of a Novel Antiandrogen Against Current Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potency of a hypothetical experimental antiandrogen, SC-XXXX, against established antiandrogen drugs currently in clinical use: bicalutamide, enzalutamide, apalutamide, and darolutamide. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of androgen receptor (AR) targeted therapies.

The development of novel antiandrogens with improved potency and resistance profiles is critical in advancing the treatment of prostate cancer and other androgen-driven diseases. This guide summarizes key performance data from in vitro assays and outlines the standardized experimental protocols used to generate such data, facilitating a direct comparison of SC-XXXX with its predecessors.

Data Presentation: Comparative Potency of Antiandrogen Drugs

The potency of antiandrogen drugs is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki) for the androgen receptor. The tables below compile available data for established antiandrogens. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Androgen Receptor Binding Affinity (Ki) of Antiandrogen Drugs

CompoundKi (nM)Assay TypeReceptor SourceNotes
Experimental Compound SC-XXXX Data not available
Bicalutamide~12,500[1]Competitive BindingAndrogen ReceptorLower affinity compared to second-generation antiandrogens.[2]
Enzalutamide86[3]Competitive AR Binding AssayNot SpecifiedExhibits 5-8 times higher affinity than bicalutamide.[4]
Apalutamide93[3]Competitive AR Binding AssayNot SpecifiedPotent and competitive AR antagonist.[5]
Darolutamide11[3]Competitive AR Binding AssayNot SpecifiedShows high affinity for the AR ligand binding domain.[3]
Darolutamide (active metabolite)8[3]Competitive AR Binding AssayNot SpecifiedThe main metabolite also demonstrates strong AR inhibition.[3]

Table 2: Functional Antagonism (IC50) of Antiandrogen Drugs in Cellular Assays

CompoundIC50 (nM)Cell LineAssay TypeNotes
Experimental Compound SC-XXXX Data not available
Bicalutamide160[1][6]VCaP / LNCaPAndrogen-mediated gene transcription / Competition BindingConsidered a first-generation antiandrogen.[1]
Bicalutamide159–243[7][8]Not SpecifiedCompetitive silent antagonistThe activity resides in the (R)-isomer.[7]
Enzalutamide36[9]LNCaPAR antagonist activityPotent antagonist of the androgen receptor.[9]
Enzalutamide21.4[6]LNCaPCompetition BindingDemonstrates significantly higher potency than bicalutamide.[6]
Apalutamide16[5][10][11][12]Cell-freeCompetitive AR bindingA potent and competitive AR antagonist.[5]
Darolutamide26[6]AR-HEK293In vitro assayStrong antagonistic activity against wild-type AR.[13]

Experimental Protocols

To ensure a standardized evaluation of antiandrogen potency, the following detailed methodologies for key experiments are provided.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostates or using recombinant human androgen receptor.[14]

  • Radioligand: A synthetic androgen with high affinity for the AR, such as [3H]-R1881, is used as the radiolabeled competitor.[14]

  • Competition Reaction: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., SC-XXXX, bicalutamide).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Techniques such as filtration or scintillation proximity assay (SPA) are used to separate the receptor-bound radioligand from the unbound radioligand.[15]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Androgen Receptor Luciferase Reporter Assay

Objective: To measure the functional antagonist activity of a test compound on androgen receptor-mediated gene transcription.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., CHO, MCF7, or prostate cancer cell lines like LNCaP) is used.[16][17] These cells are engineered to express the human androgen receptor and a reporter gene, typically firefly luciferase, under the control of an androgen-responsive element (ARE).[16][17]

  • Cell Culture and Treatment: Cells are plated in a multi-well format and, after a period of steroid hormone deprivation, are treated with a known AR agonist (e.g., R1881 or dihydrotestosterone (DHT)) to stimulate AR-mediated transcription.[16][17] Concurrently, cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated to allow for gene transcription and translation of the luciferase enzyme.

  • Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular contents, including the expressed luciferase. A luciferase substrate (luciferin) is added, and the resulting luminescence is measured using a luminometer.[17]

  • Data Analysis: The luminescence signal is proportional to the level of AR-mediated gene transcription. The antagonist activity of the test compound is determined by its ability to reduce the agonist-induced luciferase activity. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the agonist-induced signal.

Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

androgen_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation HSP->AR Stabilizes (inactive state) Antiandrogen Antiandrogen (e.g., SC-XXXX) Antiandrogen->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Pathway

competitive_binding_assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Source Prepare Androgen Receptor Source Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound (SC-XXXX) Test_Compound->Incubation Separation Separate Bound and Unbound Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

AR Competitive Binding Assay Workflow

luciferase_reporter_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Seeding Seed AR-Luciferase Reporter Cells Steroid_Deprivation Steroid Hormone Deprivation Cell_Seeding->Steroid_Deprivation Agonist_Addition Add AR Agonist (e.g., R1881) Steroid_Deprivation->Agonist_Addition Antagonist_Addition Add Test Compound (SC-XXXX) Steroid_Deprivation->Antagonist_Addition Incubation Incubate Cells Agonist_Addition->Incubation Antagonist_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luminescence_Measurement Measure Luciferase Activity Cell_Lysis->Luminescence_Measurement IC50_Determination Determine IC50 for Transcriptional Inhibition Luminescence_Measurement->IC50_Determination

AR Luciferase Reporter Assay Workflow

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Metogest

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Metogest, a steroidal antiandrogen. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Profile of Structurally Similar Hormonal Compounds

To inform the disposal procedures for Metogest, the following table summarizes the potential hazards based on data from structurally related hormonal compounds.

Hazard ClassificationDescriptionSource Compounds
Carcinogenicity Suspected of causing cancer.Megestrol Acetate, Medroxyprogesterone Acetate[4][6][7]
Reproductive Toxicity May damage fertility or the unborn child.Megestrol Acetate, Medroxyprogesterone Acetate[5][6][7]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Megestrol Acetate[4][6]

Step-by-Step Disposal Protocol for Metogest

This protocol outlines the necessary steps for the safe handling and disposal of Metogest waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Initial Assessment: All unused, expired, or contaminated Metogest, including pure compound, solutions, and contaminated labware (e.g., vials, syringes, gloves, bench paper), must be treated as hazardous chemical waste.

  • Segregation: Do not mix Metogest waste with non-hazardous laboratory trash. It should be segregated at the point of generation to prevent cross-contamination and ensure proper disposal[8].

2. Personal Protective Equipment (PPE):

  • Before handling Metogest waste, personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

3. Waste Collection and Containment:

  • Primary Container: Collect solid Metogest waste in a dedicated, leak-proof, and sealable container clearly labeled as "Hazardous Waste." For liquid waste, use a compatible, non-reactive container with a secure screw-top cap. The original container is often the best option for unused product[9].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Metogest," and any associated hazard symbols (e.g., toxic, environmental hazard)[8].

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure the storage area is inaccessible to unauthorized personnel.

5. Disposal Procedure:

  • DO NOT dispose of Metogest down the drain or in regular trash. This is to prevent the release of active pharmaceutical ingredients into the water system and the environment[10].

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department or equivalent safety office should be contacted to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

6. Decontamination of Emptied Containers and Labware:

  • Containers that have held Metogest must be managed as hazardous waste unless properly decontaminated.

  • For a container to be considered "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste[9].

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for the proper disposal of Metogest waste in a laboratory setting.

cluster_generation Waste Generation cluster_evaluation Hazard Evaluation cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway A Metogest-containing material (unused chemical, contaminated labware) B Is the waste hazardous? A->B C Segregate as Hazardous Pharmaceutical Waste B->C Yes D Collect in a labeled, leak-proof container C->D E Store in designated secure area D->E F Contact EHS for pickup by licensed waste contractor E->F G Incineration at a permitted facility F->G

Caption: Workflow for the safe disposal of Metogest waste.

Start Empty Metogest Container Decision Is it triple-rinsed with a suitable solvent? Start->Decision CollectRinsate Collect all rinsate as Hazardous Waste Decision->CollectRinsate Yes DisposeAsHazardous Dispose of un-rinsed container as Hazardous Waste Decision->DisposeAsHazardous No DisposeContainer Dispose of empty container in regular lab glass/plastic waste CollectRinsate->DisposeContainer

Caption: Decision process for disposing of empty Metogest containers.

References

Safeguarding Research: A Comprehensive Guide to Handling Metogest (Megestrol Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Metogest, also known as Megestrol Acetate. Adherence to these protocols is critical for minimizing health risks and ensuring regulatory compliance. Megestrol Acetate is classified as a hazardous substance, suspected of causing cancer, and may impair fertility or harm an unborn child.[1][2][3] Therefore, stringent personal protective equipment (PPE) and disposal plans are mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling Megestrol Acetate based on various laboratory activities.

Activity Required PPE Rationale
Weighing and Compounding (Dry Powder) - NIOSH-approved respirator (e.g., N100 or FFP3)[4] - Chemical-resistant gloves (e.g., Nitrile)[1] - Safety glasses with side shields or goggles[1] - Full-length lab coat with cuffed sleeves[1]Prevents inhalation of airborne particles.[1] Prevents skin contact and absorption.[1] Protects eyes from dust.[1] Prevents contamination of personal clothing.[1]
Handling Solutions - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Full-length lab coatPrevents skin contact from splashes. Protects eyes from splashes. Prevents contamination of personal clothing.
Administering to Animals - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Full-length lab coatPrevents skin contact and absorption. Protects eyes from splashes. Prevents contamination of personal clothing.
Spill Cleanup - NIOSH-approved respirator - Chemical-resistant gloves (e.g., Nitrile) - Safety glasses with side shields or goggles - Impervious clothing/full suit for large spills[4][5]Prevents inhalation of dust. Prevents skin contact. Protects eyes from splashes. Provides full-body protection from significant contamination.

Standard Operating Procedure for Handling

A clear and concise workflow is essential for minimizing risks. The following diagram outlines the key steps for the safe handling of Megestrol Acetate.

handling_workflow Standard Operating Procedure for Handling Megestrol Acetate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area check_ppe Verify PPE Availability & Condition prep_area->check_ppe engineering_controls Use Ventilated Area (Fume Hood) check_ppe->engineering_controls weighing Weigh Compound in Ventilated Enclosure engineering_controls->weighing dissolution Prepare Solutions (Add Solvent to Solid) weighing->dissolution labeling Clearly Label All Containers dissolution->labeling decontamination Decontaminate Surfaces & Equipment labeling->decontamination waste_disposal Dispose of Waste as Hazardous decontamination->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash

Standard Operating Procedure for Handling Megestrol Acetate

Disposal Plan

Proper disposal of Megestrol Acetate and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[6]

Waste Type Disposal Procedure Regulatory Considerations
Unused/Expired Product - Dispose of as hazardous chemical waste.[1] - Do not discharge into sewer or waterways.[6] - Consider incineration in a licensed facility.[6]- Follow all local, state, and federal regulations for hazardous waste disposal.[6] - May be subject to RCRA regulations.[7]
Contaminated PPE (Gloves, Lab Coat, etc.) - Place in a sealed, labeled hazardous waste container.[1]- Treat as hazardous waste.
Contaminated Labware (Weighing Papers, Pipette Tips, etc.) - Collect in a designated, sealed hazardous waste container.[1]- Treat as hazardous waste.
Empty Containers - Decontaminate if possible.[6] - Puncture to prevent reuse.[6] - Dispose of as hazardous waste.[6]- Follow label safeguards until containers are cleaned and destroyed.[6]
Spill Cleanup Material - Place all absorbent materials and contaminated cleaning supplies in a sealed, labeled hazardous waste container.[1]- Treat as hazardous waste.

Decision-Making for PPE Selection

The level of risk associated with handling Megestrol Acetate can vary depending on the specific task. This diagram illustrates a logical approach to selecting the appropriate PPE.

ppe_decision_tree PPE Selection Decision Tree for Megestrol Acetate node_activity What is the handling activity? node_form Is it a solid/powder? node_activity->node_form Weighing/ Compounding node_splash Potential for splashing? node_activity->node_splash Solution Handling node_ppe_base Base PPE: - Lab Coat - Gloves - Safety Glasses node_form->node_ppe_base No node_ppe_respirator Add NIOSH-approved Respirator node_form->node_ppe_respirator Yes node_splash->node_ppe_base No node_ppe_goggles Upgrade to Safety Goggles node_splash->node_ppe_goggles Yes node_ppe_respirator->node_ppe_base node_ppe_goggles->node_ppe_base

PPE Selection Decision Tree for Megestrol Acetate

By implementing these safety protocols, laboratories can significantly reduce the risks associated with handling Metogest (Megestrol Acetate) and maintain a safe working environment for all personnel.

References

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